3-(2-Thenoyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-4-2-6-13-9)8-3-1-5-11-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWPFCKVCCDORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375260 | |
| Record name | 3-(2-Thenoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21327-72-0 | |
| Record name | 3-Pyridinyl-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21327-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thenoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-(2-Thenoyl)pyridine as a Privileged Scaffold in Drug Discovery
Executive Summary
3-(2-Thenoyl)pyridine (CAS: 26452-33-3), also known as pyridin-3-yl(thiophen-2-yl)methanone, represents a high-value "privileged structure" in medicinal chemistry. It serves as a bioisosteric replacement for benzoylpyridines, offering altered lipophilicity, metabolic stability, and electronic properties. This guide explores its utility as a divergent intermediate for synthesizing tubulin polymerization inhibitors, kinase inhibitors, and fused heterocyclic systems.
Part 1: Chemical Architecture & Bioisosteric Rationale
The molecule consists of a pyridine ring linked to a thiophene ring via a carbonyl bridge. This architecture is critical for three reasons:
-
Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl group. Thiophene is more lipophilic and electron-rich than benzene, often improving the pharmacokinetic profile (ADME) of drug candidates.
-
H-Bonding Capability: The pyridine nitrogen serves as a hydrogen bond acceptor, crucial for interacting with residues in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.
-
Synthetic Divergence: The ketone functionality is a reactive handle, allowing transformation into alcohols (carbinols), amines (via reductive amination), or hydrazones, and serving as a precursor for ring-closing reactions to form fused thienopyridines.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₀H₇NOS | Core scaffold composition |
| Molecular Weight | 189.23 g/mol | Fragment-based drug design (Rule of 3 compliant) |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Receptor binding affinity |
| LogP (Predicted) | ~2.1 | Good membrane permeability |
| Electronic Nature | Electron-deficient (Pyridine) / Electron-rich (Thiophene) | "Push-pull" systems for optoelectronics or specific binding |
Part 2: Synthetic Methodology
The most robust route to 3-(2-thenoyl)pyridine is the nucleophilic addition of a thiophene-based Grignard reagent to a nicotinonitrile (3-cyanopyridine) precursor, followed by acidic hydrolysis of the intermediate imine.
Workflow Visualization
The following diagram illustrates the critical reaction pathway and the requisite hydrolysis step often overlooked in standard literature.
Detailed Experimental Protocol
Objective: Synthesis of 3-(2-Thenoyl)pyridine via Grignard Addition.
Reagents:
-
3-Cyanopyridine (1.0 eq)
-
2-Thienylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
HCl (2M) and NH₄Cl (sat. aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Precursor Dissolution: Dissolve 3-cyanopyridine (10 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Add 2-thienylmagnesium bromide (12 mmol) dropwise via a syringe pump over 20 minutes. Note: The solution will likely turn dark red/brown, indicating the formation of the imine-magnesium complex.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat to mild reflux (65°C) for 3 hours to drive the addition to completion.
-
Quench & Hydrolysis (Critical): Cool the mixture to 0°C. Carefully quench with saturated NH₄Cl (10 mL). To ensure conversion of the intermediate imine to the ketone, add 2M HCl (10 mL) and stir vigorously at room temperature for 1 hour.
-
Workup: Neutralize with NaHCO₃ until pH ~8. Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Part 3: Medicinal Chemistry Applications[1][2][3][5][10][11][12]
Tubulin Polymerization Inhibitors
The 3-(2-thenoyl)pyridine scaffold is a structural analog of the combretastatin and phenstatin class of tubulin inhibitors. These molecules bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest in cancer cells.[1]
-
Mechanism: The carbonyl bridge restricts the conformation between the two aryl rings, mimicking the cis-stilbene geometry required for colchicine site binding.
-
SAR Insight: Replacing the phenyl ring of benzoylpyridine with a thiophene (thenoyl) often increases potency against multidrug-resistant cell lines due to the thiophene's smaller van der Waals radius and specific electronic interaction with the tubulin pocket (Cys241 interaction).
Precursor to Fused Thienopyridines
While the ketone itself is bioactive, it is frequently used as a "divergent intermediate" to synthesize fused thieno[2,3-b]pyridines , which are potent antiproliferative agents.
-
Pathway: Functionalization of the pyridine ring (e.g., introducing a halogen at the 2-position) allows for intramolecular cyclization involving the thiophene ring.
-
Application: These fused systems are heavily researched for their ability to inhibit PI-PLC (Phosphoinositide phospholipase C), a key enzyme in cancer cell signal transduction.[2]
Divergent Scaffold Logic
The following diagram maps the strategic modification of the 3-(2-thenoyl)pyridine core to access distinct therapeutic classes.
Part 4: Biological Validation Protocol
To validate the utility of a 3-(2-thenoyl)pyridine derivative as a tubulin inhibitor, the Turbidimetric Tubulin Polymerization Assay is the gold standard.
Assay Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing the optical density (turbidity) of the solution. Inhibitors prevent this increase.
Protocol:
-
Preparation: Prepare Purified Tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.
-
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Combretastatin A-4).
-
Incubation: Transfer mixture to a pre-warmed (37°C) 96-well plate.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Plot Absorbance vs. Time. A reduction in the Vmax (slope) or final plateau compared to control indicates inhibition.
References
-
Romagnoli, R., et al. (2020).[3][4] Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold.[3][5] Molecules, 25(7), 1690.[3][4]
-
Murugan, R., et al. (2005).[6] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[6] (Describes the synthesis of the 3-cyanopyridine precursor).
-
Luo, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4291.
-
Tang, J., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[2] Molecules, 27(3), 836. (Discusses the fused ring derivatives).
Sources
- 1. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3- c]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Purity Analysis of 3-(2-Thenoyl)pyridine: A Technical Guide
The following is an in-depth technical guide for the purity analysis of 3-(2-Thenoyl)pyridine, designed for researchers and drug development professionals.
Introduction & Chemical Context
3-(2-Thenoyl)pyridine (CAS: 21327-72-0), chemically known as pyridin-3-yl(thiophen-2-yl)methanone , is a critical heterocyclic intermediate employed in the synthesis of pharmaceutical active ingredients (APIs), particularly those targeting neurological pathways or acting as kinase inhibitors.[1][2]
The molecule features two distinct aromatic systems—an electron-deficient pyridine ring and an electron-rich thiophene ring—linked by a carbonyl bridge.[1] This structural duality presents specific analytical challenges, notably the basicity of the pyridine nitrogen (
This guide moves beyond generic protocols, offering a self-validating analytical framework that integrates High-Performance Liquid Chromatography (HPLC) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
Chemical Profile
| Property | Specification |
| IUPAC Name | Pyridin-3-yl(thiophen-2-yl)methanone |
| CAS Number | 21327-72-0 |
| Molecular Formula | |
| Molecular Weight | 189.23 g/mol |
| Structural Features | Pyridine (basic), Thiophene (acid-sensitive), Ketone linker |
| Solubility | Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water |
Impurity Landscape & Critical Criticality
Understanding the synthesis provides the roadmap for impurity identification.[1] 3-(2-Thenoyl)pyridine is typically synthesized via Friedel-Crafts acylation of thiophene with nicotinoyl chloride or by reacting a metallated pyridine with a thiophene derivative.[1]
Figure 1: Impurity Origin Pathway The following diagram illustrates the potential impurities arising from a standard synthetic route.
Caption: Synthesis pathway highlighting the origin of hydrolytic (Imp1), regioisomeric (Imp2), and over-reaction (Imp3) impurities.
Table 1: Target Impurities for Quantification
| Impurity Type | Likely Identity | Detection Challenge | Mitigation Strategy |
| Starting Material | Nicotinic Acid | Highly polar, elutes early on RP-HPLC | Use ion-pairing or HILIC if retention is < 1.5 min |
| Regioisomer | 3-(3-Thenoyl)pyridine | Similar hydrophobicity to target | Phenyl-Hexyl column for |
| Byproduct | Thiophene dimers | Highly non-polar, late eluting | Gradient extension to 95% Organic |
| Solvent | Toluene / THF | Volatile, invisible to UV | Headspace GC-FID |
Analytical Strategy: The Core Protocols
To ensure "Scientific Integrity" and "Trustworthiness," we employ an orthogonal approach: HPLC-UV-MS for relative purity and impurity profiling, and qNMR for absolute mass balance validation.[1]
Protocol A: RP-HPLC with Diode Array Detection (DAD)
Rationale: The basic pyridine nitrogen causes peak tailing on standard silica columns due to silanol interactions.[1] We utilize a charged surface hybrid (CSH) or a base-deactivated C18 column with an acidic buffer to protonate the pyridine (
Instrument Parameters:
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC.
-
Column: Waters XSelect CSH C18 (
) or Phenomenex Luna Phenyl-Hexyl (for isomer separation). -
Column Temp:
.[1] -
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume:
.[1] -
Detection: UV at 260 nm (primary) and 220 nm (impurities).
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash (Late eluters) |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | Stop |[1]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 10 mg of 3-(2-Thenoyl)pyridine in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. Filter through a
PTFE filter.[1] -
System Suitability: Inject a standard solution (if available) or the sample 5 times.
-
Requirement: Tailing factor (
) < 1.5 for the main peak. -
Requirement: %RSD of peak area < 0.5%.[1]
-
-
Data Analysis: Integrate all peaks >0.05% area. Calculate % Purity using the Area Normalization method (assuming uniform response factors) or External Standard method if reference material exists.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
Rationale: HPLC-UV relies on extinction coefficients.[1] qNMR is a primary ratio method that does not require a reference standard of the analyte itself, only a certified internal standard (IS). This provides the "Authoritative Grounding" for the certificate of analysis.
Reagents:
-
Solvent: DMSO-
(Provides good solubility and separates aromatic signals). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1] Maleic acid is preferred as its alkene singlet (~6.3 ppm) usually does not overlap with the aromatic region of pyridine/thiophene (7.0 - 9.0 ppm).
Procedure:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of the Internal Standard ( ) into the same vial. Use a microbalance with precision to 0.001 mg.[1] -
Dissolution: Add 0.6 mL DMSO-
. Ensure complete dissolution. -
Acquisition:
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the IS signal (
, 2 protons for Maleic acid) and a distinct sample signal ( , e.g., the pyridine H-2 singlet at ~9.0 ppm, 1 proton).
Calculation:
Where:
- = Integral area[1]
- = Number of protons (IS=2, Sample=1 for H-2)[1]
- = Molecular weight (Sample=189.23, Maleic Acid=116.07)[1]
- = Mass weighed (mg)
- = Purity of Internal Standard (e.g., 99.9%)[1]
Analytical Workflow Visualization
The following diagram details the decision matrix for releasing a batch of 3-(2-Thenoyl)pyridine.
Caption: Integrated analytical workflow combining qNMR, HPLC, and GC for comprehensive batch release.
Troubleshooting & Scientific Insights
The "Tailing Pyridine" Phenomenon
Issue: Pyridine peaks often tail on C18 columns.
Causality: Residual silanols on the silica support act as weak acids (
-
pH Control: Lowering mobile phase pH to ~2.7 (Formic acid) protonates the silanols (suppressing ionization) and the pyridine (ensuring it is fully ionized), reducing secondary interactions.
-
Ion Pairing: If tailing persists, add 10 mM Triethylamine (TEA) to the mobile phase (buffered to pH 3.0). The TEA competes for silanol sites.[1]
Isomer Differentiation
Issue: 3-(2-Thenoyl)pyridine and 3-(3-Thenoyl)pyridine are structural isomers with identical masses (MW 189.23).[1]
Solution: Standard C18 may not separate them.[1] Use a Phenyl-Hexyl column.[1] The
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 573773, Di(thiophen-3-yl)methanone (Related Structure).[1] Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Standard qNMR methodology grounding).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1] Wiley-Interscience.[1] (Basis for acidic mobile phase selection for basic heterocycles).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validation parameters cited in text). Retrieved from [Link]
-
LookChem. Product information for CAS 21327-72-0. Retrieved from [Link]
Sources
- 1. 1-(2-Thenoyl)-3,3,3-trifluoroacetone, 99% (dry wt.) may cont. up to ca 2% water 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 2. pyridin-3-yl(thiophen-2-yl)methanone, CasNo.21327-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. Di(thiophen-3-yl)methanone | C9H6OS2 | CID 573773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 3-(2-Thenoyl)pyridine from Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 3-(2-thenoyl)pyridine, a key intermediate in pharmaceutical chemistry, starting from the readily available nicotinic acid. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Strategic Overview: Selecting the Synthetic Pathway
The synthesis of an unsymmetrical ketone like 3-(2-thenoyl)pyridine involves the formation of a carbon-carbon bond between a pyridine ring and a thiophene ring via a carbonyl group. Starting from nicotinic acid, two primary and logically sound synthetic strategies emerge:
-
Pathway A: Friedel-Crafts Acylation. This is a classic and direct electrophilic aromatic substitution. It involves activating the carboxylic acid of nicotinic acid into a more reactive electrophile (an acyl chloride) and then using it to acylate the electron-rich thiophene ring in the presence of a Lewis acid catalyst.
-
Pathway B: Grignard Reagent Addition to a Nitrile. This approach involves converting the carboxylic acid group into a nitrile (cyanopyridine). This nitrile can then be attacked by a nucleophilic organometallic reagent, specifically 2-thienylmagnesium bromide. Subsequent hydrolysis of the resulting imine intermediate yields the target ketone.
Both pathways are viable, but they present different experimental challenges and advantages. The Friedel-Crafts route is more atom-economical and potentially shorter. However, the pyridine nitrogen can complex with the Lewis acid catalyst, which may deactivate the system or require harsher conditions.[1] The Grignard route is a robust and reliable method for ketone synthesis but requires more synthetic steps to prepare the requisite 3-cyanopyridine from nicotinic acid. This guide will detail the protocols for both pathways, allowing researchers to choose the most suitable method for their laboratory context.
Caption: Overall synthetic strategies from nicotinic acid.
Pathway A: Friedel-Crafts Acylation Protocol
This pathway is predicated on the direct acylation of thiophene using an activated derivative of nicotinic acid. The high electron density of the thiophene ring makes it susceptible to electrophilic substitution, which occurs with high regioselectivity at the 2-position due to the superior stabilization of the cationic intermediate (Wheland intermediate).[2]
Step 1: Synthesis of Nicotinoyl Chloride Hydrochloride
The initial step is the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). This reaction is robust and high-yielding. The product is typically isolated as the hydrochloride salt due to the presence of HCl generated in situ, which protonates the pyridine nitrogen.
Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl and SO₂ fumes), and a dropping funnel, add nicotinic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add thionyl chloride (SOCl₂) (3.0-5.0 eq) dropwise at room temperature.[3][4] An excess is used to drive the reaction to completion and serve as the solvent.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 76 °C) for 2-3 hours.[5] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).[4] To ensure complete removal, anhydrous benzene or toluene can be added and subsequently evaporated under vacuum.[3] The resulting crystalline solid, nicotinoyl chloride hydrochloride, is typically used in the next step without further purification.
Causality & Trustworthiness:
-
Excess SOCl₂: Ensures the complete conversion of the carboxylic acid and prevents the reverse reaction.
-
Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are highly reactive towards water. All glassware must be thoroughly dried.
-
Scrubber: The reaction produces toxic gases (HCl, SO₂) which must be neutralized for safety and environmental reasons.
Step 2: Acylation of Thiophene
This is an electrophilic aromatic substitution where the acylium ion, generated from nicotinoyl chloride and a Lewis acid, attacks the thiophene ring.[6] Tin(IV) chloride (SnCl₄) is often a good choice for acylating reactive heterocycles like thiophene as it is a milder Lewis acid than aluminum chloride (AlCl₃), reducing the potential for side reactions.[1]
Protocol:
-
Setup: In a dry three-necked flask under an inert atmosphere, dissolve thiophene (1.2 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene.[7][8] Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid, for example, SnCl₄ (1.1 eq), to the thiophene solution while maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve the nicotinoyl chloride hydrochloride from the previous step in the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC/GC-MS analysis indicates completion.
-
Quenching & Work-up: Carefully quench the reaction by pouring it slowly into a mixture of crushed ice and concentrated HCl. This hydrolyzes the Lewis acid and breaks up the ketone-catalyst complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Caption: Experimental workflow for the Friedel-Crafts pathway.
Pathway B: Grignard Reagent Protocol
This pathway builds the molecule in a different sequence, first preparing the pyridine nitrile and the thiophene organometallic reagent separately before combining them.
Step 1: Synthesis of Nicotinamide
Nicotinic acid is first converted to its acyl chloride (as in Pathway A, Step 1) and then reacted with ammonia without isolation of the intermediate to form the amide.
Protocol:
-
Acyl Chloride Formation: Prepare nicotinoyl chloride hydrochloride from nicotinic acid (1.0 eq) and thionyl chloride (3.0 eq) as described in Pathway A, Step 1, including the removal of excess SOCl₂ under vacuum.
-
Amidation: Cool the flask containing the crude nicotinoyl chloride hydrochloride in an ice bath. Carefully and slowly add concentrated aqueous ammonium hydroxide (NH₄OH) until the solution is strongly basic. This is a highly exothermic reaction.
-
Isolation: Stir the mixture vigorously for 1-2 hours. The nicotinamide product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from ethanol or water if necessary.
Step 2: Dehydration of Nicotinamide to 3-Cyanopyridine
The amide is dehydrated to a nitrile using a strong dehydrating agent. Phosphorus pentoxide (P₂O₅) is a classic and effective choice for this transformation.[9]
Protocol:
-
Setup: In a dry round-bottom flask, thoroughly mix nicotinamide (1.0 eq) with phosphorus pentoxide (P₂O₅) (approx. 0.7-1.0 eq).[9]
-
Reaction: Equip the flask for distillation. Heat the mixture strongly with a flame or heating mantle under reduced pressure (15-20 mm Hg).[9] The product, 3-cyanopyridine, will distill over as it is formed. The receiver flask should be cooled in an ice bath to solidify the product (m.p. 50-51 °C).[9][10]
-
Purification: The collected distillate can be purified by redistillation or recrystallization from a suitable solvent like ether.[9]
Step 3: Synthesis of 3-(2-Thenoyl)pyridine via Grignard Reaction
The final step involves the reaction of 3-cyanopyridine with 2-thienylmagnesium bromide. The Grignard reagent is prepared from 2-bromothiophene and magnesium metal.[11]
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[12]
-
Addition to Nitrile: Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C. Separately, dissolve 3-cyanopyridine (0.9 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction and hydrolyze the intermediate magnesium iminate salt.
-
Extraction & Purification: Extract the aqueous mixture three times with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Pathway A.
Caption: Experimental workflow for the Grignard pathway.
Quantitative Data Summary
| Step | Pathway | Starting Material | Reagent(s) | Key Conditions | Typical Yield |
| 1A | Friedel-Crafts | Nicotinic Acid | Thionyl Chloride | Reflux, 2-3h | >90% (crude) |
| 2A | Friedel-Crafts | Nicotinoyl Chloride | Thiophene, SnCl₄ | 0°C to RT, 6-8h | 60-75% |
| 1B | Grignard | Nicotinic Acid | 1. SOCl₂, 2. NH₄OH | 0°C to RT | 80-90% |
| 2B | Grignard | Nicotinamide | P₂O₅ | Heat, Vacuum Distill | 80-85%[9] |
| 3B | Grignard | 3-Cyanopyridine | 2-Thienyl-MgBr | 0°C to RT, 2-4h | 70-85% |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lewis Acids (AlCl₃, SnCl₄): Corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere. Quenching is highly exothermic and should be done slowly and with cooling.
-
Grignard Reagents: Highly flammable and extremely reactive with water, alcohols, and other protic sources. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).
-
Nitriles (3-Cyanopyridine): Toxic if ingested or absorbed through the skin. Handle with gloves in a fume hood.
References
- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine.
- Google Patents. (n.d.). CN1234690C - Nicotinic acid ester of resveratrol and its synthetic method.
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available at: [Link]
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Wikipedia. (n.d.). Nicotinonitrile. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. (2011). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Available at: [Link]
- Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
-
MDPI. (n.d.). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-benzoylpyridine. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
-
ResearchGate. (2007). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Available at: [Link]
- Google Patents. (n.d.). US2492629A - Acylation of thiophene.
-
American Chemical Society Publications. (2002). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinoyl chloride. Available at: [Link]
-
Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]
-
LookChem. (n.d.). 2-Thienylmagnesium bromide. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Available at: [Link]
-
J-STAGE. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]
- Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
-
ChemBK. (n.d.). 2-Thienylmagnesium bromide solution. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-phenyl-1-penten-4-yn-3-ol. Available at: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Available at: [Link]
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- 4. prepchem.com [prepchem.com]
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Application Note: Strategic Synthesis of 3-(2-Thenoyl)pyridine
A Guide to Overcoming the Intrinsic Challenges of Heterocyclic Friedel-Crafts Acylation
Abstract: The synthesis of heteroaryl ketones, such as 3-(2-thenoyl)pyridine, is of significant interest to the pharmaceutical and materials science sectors due to their utility as versatile chemical intermediates. However, the direct construction of this molecule via a classical Friedel-Crafts acylation presents substantial mechanistic hurdles. This document provides an in-depth analysis of these challenges and outlines robust, field-proven synthetic strategies that circumvent these issues. We focus on modern transition-metal-catalyzed cross-coupling reactions, providing a comparative analysis of viable methods and a detailed, step-by-step protocol for a Negishi-type acylation, a reliable method for forging the critical carbon-carbon bond between the pyridine and thiophene moieties.
The Mechanistic Challenge: Why Direct Friedel-Crafts Acylation Fails
The Friedel-Crafts acylation is a cornerstone of organic synthesis for attaching acyl groups to aromatic rings. The reaction proceeds through an electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion from an acyl halide or anhydride.
However, when a pyridine derivative is involved as either the substrate or part of the acylating agent, this classic approach is fundamentally compromised. The lone pair of electrons on the pyridine nitrogen atom acts as a potent Lewis base. Instead of activating the acyl chloride, the Lewis acid catalyst preferentially and strongly coordinates with the pyridine nitrogen.
This coordination has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid is effectively "trapped" by the pyridine nitrogen, preventing it from activating the acylating agent to form the necessary acylium ion.
-
Ring Deactivation: The complexation of the Lewis acid with the nitrogen atom places a formal positive charge on the pyridine ring, transforming it into a highly electron-deficient system that is strongly deactivated towards electrophilic attack.
Therefore, a direct attempt to acylate thiophene (an electron-rich heterocycle) with pyridine-3-carbonyl chloride using a Lewis acid catalyst is destined for failure, as the catalyst will be immediately consumed by the pyridine moiety.
Diagram 1: The failure of the direct Friedel-Crafts pathway.
Strategic Pivot: Transition-Metal-Catalyzed Cross-Coupling
To successfully synthesize 3-(2-thenoyl)pyridine, a more sophisticated strategy is required that avoids strong Lewis acids and the formation of acylium ions in the presence of a basic pyridine ring. Modern organometallic cross-coupling reactions provide a powerful and versatile solution. These methods, catalyzed by palladium or nickel complexes, excel at forming C-C bonds between sp²-hybridized centers, such as those in pyridine and thiophene rings.
The general approach involves coupling a pyridine derivative with one organometallic partner and a thiophene derivative as the other partner.
Viable Synthetic Strategies
-
Negishi Coupling: This reaction couples an organozinc compound with an organic halide.[1][2] It is known for its high functional group tolerance and reactivity. For our target, this could involve reacting 3-halopyridine with a pre-formed 2-thenoylzinc chloride or, more efficiently, reacting a 3-pyridylzinc halide with 2-thenoyl chloride.[3]
-
Kumada Coupling: This was one of the first cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium) with an organic halide, typically catalyzed by nickel or palladium.[4][5] The high reactivity of Grignard reagents can be a limitation, but it is a cost-effective method.[4][6]
-
Stille Coupling: This method uses an organotin (stannane) reagent to couple with an organic halide.[7] While effective and tolerant of many functional groups, the high toxicity of organotin compounds and their byproducts makes this a less desirable route in many modern drug development settings.[7][8]
Comparative Analysis
| Strategy | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Negishi | Organozinc | Pd or Ni | Excellent functional group tolerance; high reactivity; moderate moisture/air sensitivity. | Requires preparation of organozinc reagent; zinc dust activation can be variable. |
| Kumada | Organomagnesium (Grignard) | Ni or Pd | Reagents are readily prepared; cost-effective catalysts.[4] | Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.[5] |
| Stille | Organotin (Stannane) | Pd | Very high functional group tolerance; reagents are often stable to air and moisture.[7] | High toxicity of tin reagents and byproducts; purification can be difficult. |
Based on this analysis, the Negishi coupling represents an optimal balance of reactivity, functional group tolerance, and manageable reagent preparation, making it a highly reliable choice for the synthesis of 3-(2-thenoyl)pyridine.
Detailed Protocol: Negishi-Type Acylation for 3-(2-Thenoyl)pyridine Synthesis
This protocol details a robust two-step, one-pot procedure beginning with the formation of a 3-pyridylzinc reagent, followed by a palladium-catalyzed acylation with 2-thenoyl chloride.
Reaction Scheme
Step 1: Formation of Organozinc Reagent 3-Bromopyridine + Zn → (3-Pyridyl)zinc bromide
Step 2: Palladium-Catalyzed Cross-Coupling (3-Pyridyl)zinc bromide + 2-Thenoyl chloride --(Pd catalyst)--> 3-(2-Thenoyl)pyridine
Experimental Workflow
Diagram 2: Experimental workflow for the synthesis of 3-(2-thenoyl)pyridine.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| Zinc Dust (<10 micron) | Zn | 65.38 | 1.44 g | 22.0 mmol | Must be activated prior to use. |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | 2.37 g | 15.0 mmol | Use freshly distilled or high-purity grade. |
| Lithium Chloride | LiCl | 42.39 | 636 mg | 15.0 mmol | Dried under vacuum before use. |
| 2-Thenoyl chloride | C₅H₃ClOS | 146.59 | 2.0 g | 13.6 mmol | Acylating agent (limiting reagent). |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 125 mg | 0.136 mmol | Palladium(0) precatalyst (1 mol%). |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 157 mg | 0.272 mmol | Ligand (2 mol%). |
| Tetrahydrofuran (THF) | C₄H₈O | - | ~100 mL | - | Anhydrous, inhibitor-free. |
| Saturated NH₄Cl (aq) | - | - | ~50 mL | - | For quenching. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | ~200 mL | - | For extraction. |
| Brine (sat. NaCl aq) | - | - | ~50 mL | - | For washing. |
| Anhydrous Na₂SO₄ | - | - | As needed | - | For drying. |
Step-by-Step Protocol
SAFETY PRECAUTIONS: This reaction must be performed in a well-ventilated fume hood. Anhydrous conditions are critical. All glassware should be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon). Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.
-
Preparation of the Organozinc Reagent: a. To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the activated zinc dust (1.44 g) and anhydrous lithium chloride (636 mg). b. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. c. In a separate dry flask, dissolve 3-bromopyridine (2.37 g) in 40 mL of anhydrous THF. d. Add the 3-bromopyridine solution to the zinc suspension via cannula. e. Gently heat the mixture to 45-50 °C. The reaction is often initiated by the addition of a few drops of 1,2-dibromoethane if it does not start spontaneously. f. Stir the grey suspension at this temperature for 2-3 hours. Successful formation of the organozinc reagent is indicated by the consumption of the zinc dust. g. Allow the resulting dark grey solution of (3-pyridyl)zinc bromide to cool to room temperature.
-
Cross-Coupling Reaction: a. In a separate dry flask, add the palladium precatalyst Pd₂(dba)₃ (125 mg) and the Xantphos ligand (157 mg). Add 20 mL of anhydrous THF and stir for 10 minutes to form the active catalyst complex. b. Cool the (3-pyridyl)zinc bromide solution to 0 °C using an ice-water bath. c. Add the catalyst solution to the organozinc solution via cannula. d. Dissolve 2-thenoyl chloride (2.0 g) in 20 mL of anhydrous THF and add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. e. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. f. Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. b. Stir for 15 minutes, then transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 75 mL). d. Combine the organic layers and wash with 50 mL of brine. e. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield 3-(2-thenoyl)pyridine as a solid.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield of Organozinc | Inactive zinc dust; presence of moisture. | Activate zinc with 1,2-dibromoethane or dilute HCl wash followed by drying. Ensure all reagents and solvents are rigorously anhydrous. |
| Reaction Fails to Initiate | Poor quality 3-bromopyridine; inactive catalyst. | Use freshly distilled 3-bromopyridine. Ensure the palladium precatalyst and ligand are of high quality and handled under inert conditions. |
| Formation of Bipyridine | Homocoupling of the organozinc reagent. | Ensure slow, dropwise addition of the acyl chloride. Maintain low temperatures during addition. |
| Difficult Purification | Residual palladium catalyst or ligand. | A plug of silica or a charcoal treatment before full chromatography can help remove catalyst residues. |
Conclusion
While the direct Friedel-Crafts acylation is an unsuitable method for synthesizing 3-(2-thenoyl)pyridine, modern synthetic chemistry offers powerful and reliable alternatives. Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, provide a strategic and efficient pathway to this valuable heteroaryl ketone. By understanding the underlying mechanistic principles and employing robust organometallic protocols, researchers can readily access this and related structures for applications in drug discovery and materials science.
References
-
Kumada Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Stille reaction - Wikipedia . Wikipedia. [Link]
- Improved process for the kumada coupling reaction - Google Patents.
-
Bipyridine - Organic Syntheses . Organic Syntheses. [Link]
-
THE STILLE REACTION, 38 YEARS LATER . ResearchGate. [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? . ResearchGate. [Link]
-
Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions . Organic Letters. [Link]
-
Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature - PMC . National Institutes of Health. [Link]
-
Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents - ResearchGate . ResearchGate. [Link]
-
Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv . ChemRxiv. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 3-(2-Thenoyl)pyridine
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Thenoyl)pyridine. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology is grounded in reversed-phase chromatography, providing excellent selectivity and sensitivity. The protocol herein details the optimized chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction
3-(2-Thenoyl)pyridine is a heterocyclic ketone with a chemical structure incorporating both a pyridine and a thiophene ring. As a molecule of interest in pharmaceutical and chemical research, the ability to accurately and precisely quantify 3-(2-Thenoyl)pyridine is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of chemical compounds.[1] This application note describes a specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method developed for the analysis of 3-(2-Thenoyl)pyridine.
The rationale for selecting RP-HPLC is its versatility and applicability to a wide range of organic molecules.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For 3-(2-Thenoyl)pyridine, which possesses both polar (pyridine ring) and nonpolar (thenoyl group) characteristics, RP-HPLC offers an ideal platform for achieving sharp, well-resolved peaks.
Physicochemical Properties of 3-(2-Thenoyl)pyridine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
-
Structure and Molecular Weight:
-
Chemical Name: (Pyridin-3-yl)(thiophen-2-yl)methanone
-
Synonyms: 3-(2-Thenoyl)pyridine
-
Molecular Formula: C₁₀H₇NOS
-
Molecular Weight: 189.24 g/mol
-
CAS Number: 5470-75-7
-
-
pKa: The pyridine moiety imparts a basic character to the molecule. The pKa of the conjugate acid of pyridine is approximately 5.2. This is a critical parameter for HPLC method development, as the pH of the mobile phase will influence the ionization state of the analyte and, consequently, its retention on a reversed-phase column. To ensure consistent retention and good peak shape, it is advisable to maintain the mobile phase pH at least 2 units away from the analyte's pKa.
-
UV Absorbance: The conjugated system of the pyridine and thiophene rings, along with the carbonyl group, results in strong ultraviolet (UV) absorbance. Based on the UV spectrum of pyridine, which shows a maximum absorbance around 254 nm, and the absorbance of conjugated ketones, a detection wavelength in the range of 250-280 nm is expected to provide good sensitivity. For this method, a wavelength of 260 nm is recommended, though it is best practice to use a diode array detector (DAD) to experimentally determine the λmax for optimal sensitivity.
Recommended HPLC Method
Rationale for Method Parameters
The selection of each parameter in this HPLC method is based on the physicochemical properties of 3-(2-Thenoyl)pyridine and established chromatographic principles.
-
Stationary Phase: A C18 column is chosen as the stationary phase. The octadecylsilane bonded to silica provides a nonpolar surface that will interact with the hydrophobic regions of the 3-(2-Thenoyl)pyridine molecule. This interaction is the primary mechanism of retention in reversed-phase chromatography.
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile is used as the mobile phase.
-
Acetonitrile (ACN): This organic solvent acts as the strong, or eluting, component of the mobile phase. By varying its concentration, the retention time of the analyte can be controlled.
-
Phosphate Buffer (pH 3.0): The aqueous component of the mobile phase controls the polarity and pH. Maintaining the pH at 3.0 ensures that the pyridine nitrogen is protonated, leading to a consistent ionic form of the analyte. This prevents peak tailing and improves peak shape. The low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, further minimizing undesirable secondary interactions.
-
-
Detection: UV detection at 260 nm is selected based on the expected absorbance of the conjugated aromatic system. A Diode Array Detector (DAD) is highly recommended to confirm the peak purity and to identify the optimal detection wavelength.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis of 3-(2-Thenoyl)pyridine.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Isocratic |
| Mobile Phase Ratio | 60:40 (Mobile Phase A : Mobile Phase B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 3-(2-Thenoyl)pyridine reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation
-
For Drug Substance:
-
Accurately weigh a sample of the 3-(2-Thenoyl)pyridine drug substance.
-
Dissolve in and dilute with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).
-
-
For Drug Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of 3-(2-Thenoyl)pyridine.
-
Transfer to a volumetric flask and add a portion of the diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis Workflow
The overall workflow for the HPLC analysis is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of 3-(2-Thenoyl)pyridine.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters and their acceptance criteria are summarized below.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for 3-(2-Thenoyl)pyridine should be well-resolved from any other peaks. Peak purity should be confirmed by DAD. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | |
| Repeatability | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Precision within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% for all variations. |
Validation Workflow
The following diagram illustrates the interconnectedness of the validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
This application note provides a detailed and scientifically justified HPLC method for the quantitative analysis of 3-(2-Thenoyl)pyridine. The described method is simple, rapid, and employs a common reversed-phase C18 column, making it easily adaptable in most analytical laboratories. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is reliable and suitable for its intended use in research, development, and quality control environments.
References
-
Chem-Impex. (n.d.). 3-(2-Thienyl)pyridine. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (2026, January 28). Pyridine. Retrieved February 2, 2026, from [Link]
-
The Good Scents Company. (n.d.). 3-acetyl pyridine, 350-03-8. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved February 2, 2026, from [Link]
-
Fluorochem. (n.d.). 2-Chloro-3-(2-thenoyl)pyridine. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-(3-Thienyl)pyridine. Retrieved February 2, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Retrieved February 2, 2026, from [Link]
-
PubMed. (1975, January). Identification of drugs and other toxic compounds from their ultraviolet spectra. Part II: Ultraviolet absorption properties of thirteen structural groups. Retrieved February 2, 2026, from [Link]
-
The Good Scents Company. (n.d.). 3-acetyl pyridine, 350-03-8. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-Acetylpyridine. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved February 2, 2026, from [Link]
Sources
Experimental setup for electrophilic substitution on the thiophene ring of 3-(2-Thenoyl)pyridine
Abstract & Scope
This guide details the experimental protocols for the regioselective electrophilic aromatic substitution (EAS) of 3-(2-thenoyl)pyridine (also known as (pyridin-3-yl)(thiophen-2-yl)methanone).
The substrate presents a unique challenge in heterocyclic chemistry: a "push-pull" electronic conflict between the electron-rich thiophene ring, the electron-deficient pyridine ring, and the strongly deactivating ketone bridge. This application note provides validated methodologies to selectively target the C5 (alpha) and C4 (beta) positions of the thiophene ring, utilizing specific "swamping catalyst" techniques to override inherent directing effects.
Mechanistic Analysis & Regiocontrol
Substrate Electronic Landscape
The molecule consists of two heteroaromatic rings linked by a carbonyl group.
-
Pyridine Ring: Acts as a significant electron sink. Under acidic conditions (common in EAS), the nitrogen is protonated or complexed, rendering this ring inert to electrophilic attack.
-
Thiophene Ring: The primary site of reactivity. However, it is deactivated by the C2-carbonyl group.
-
The Regiochemical Battle:
-
Natural Preference (C5): The sulfur atom activates the
-positions (C2, C5). With C2 substituted, the C5 position is kinetically favored for halogenation due to the high resonance stabilization of the intermediate -complex, despite the electron-withdrawing group (EWG). -
Directed Preference (C4): The carbonyl group at C2 is a meta-director (relative to the thiophene ring). In thiophene nomenclature, the "meta" positions relative to C2 are C4.
-
The "Swamping Catalyst" Effect
To access the elusive C4-position , we utilize the "swamping catalyst" strategy. By adding excess Lewis Acid (
Experimental Protocols
Protocol A: C5-Bromination (Kinetic Control)
Target: 5-Bromo-3-(2-thenoyl)pyridine
Mechanism: Standard electrophilic substitution driven by the
Reagents & Equipment[1][2]
-
Substrate: 3-(2-Thenoyl)pyridine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent: DMF (Dimethylformamide) or Acetic Acid (Glacial)
-
Setup: Round-bottom flask, magnetic stir bar, inert atmosphere (
).
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mmol of 3-(2-thenoyl)pyridine in 20 mL of DMF. Ensure complete solvation.
-
Addition: Add 11 mmol (1.96 g) of NBS portion-wise over 15 minutes at room temperature (25°C).
-
Note: Avoid rapid addition to prevent exotherms that could lead to poly-bromination.
-
-
Reaction: Stir the mixture at 40°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The product spot will be less polar than the starting material.
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.
-
Workup: Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Protocol B: C4-Bromination (Swamping Catalyst Control)
Target: 4-Bromo-3-(2-thenoyl)pyridine Mechanism: Lewis-acid directed substitution (Meta-direction).
Reagents & Equipment[1][2]
-
Substrate: 3-(2-Thenoyl)pyridine (1.0 eq)
-
Reagent: Bromine (
) (1.1 eq) -
Catalyst: Aluminum Chloride (
) (3.5 eq )-
Critical: You need >1 eq for the Pyridine-N, >1 eq for the Carbonyl-O, and excess for catalysis.
-
-
Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE).
-
Setup: Flame-dried glassware, reflux condenser,
guard tube or line.
Step-by-Step Procedure
-
Complexation: In a flame-dried flask under
, suspend 35 mmol of anhydrous in 30 mL of dry Chlorobenzene. -
Substrate Addition: Add 10 mmol of 3-(2-thenoyl)pyridine slowly.
-
Caution: Exothermic complexation. The mixture may turn dark/viscous. Stir for 30 mins to ensure full N- and O-complexation.
-
-
Bromination: Add 11 mmol of
dropwise via a pressure-equalizing addition funnel. -
Heating: Heat the mixture to 80–90°C for 12 hours.
-
Checkpoint: Monitor consumption of
vapor. If the reaction stalls, add fresh catalyst (0.5 eq).
-
-
Quench (Critical): Cool to 0°C. Very slowly pour the mixture into a beaker containing 200g of crushed ice and 10 mL conc. HCl.
-
Safety: Hydrolysis of aluminum complexes is violent.
-
-
Workup: Extract the aqueous slurry with DCM (
mL). Wash organics with saturated (to remove acid) and Sodium Thiosulfate (to remove residual bromine). -
Purification: Column chromatography is usually required to separate minor C5 isomers.
Protocol C: Nitration (Mixed Isomers)
Target: Mixture of 4-Nitro and 5-Nitro derivatives. Mechanism: High-energy electrophilic attack on a deactivated ring.
Reagents
-
Nitrating Agent: Fuming Nitric Acid (
, >90%) -
Medium: Conc. Sulfuric Acid (
) or Trifluoroacetic Anhydride (TFAA) for milder conditions.
Procedure (Standard Mixed Acid)
-
Preparation: Dissolve 10 mmol substrate in 10 mL Conc.
at 0°C. -
Nitration: Dropwise add a mixture of fuming
(1.5 eq) and Conc. (1:1 ratio) while keeping temperature < 10°C. -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Workup: Pour onto ice. Neutralize with
to pH 7-8. Extract with DCM. -
Separation: The 4-nitro and 5-nitro isomers have distinct
values. Separate via silica column (Toluene/EtOAc gradient).-
Expectation: ~60:40 ratio favoring the 4-nitro (meta) isomer due to the strong deactivation of the 5-position by the protonated pyridine/carbonyl system.
-
Analytical Validation & Data Summary
Table 1: Expected NMR Shifts (1H NMR, DMSO-d6)
| Isomer | Key Thiophene Signal (ppm) | Multiplicity | Coupling Constant ( |
| Unsubstituted | dd | ||
| 5-Bromo | Doublet | ||
| 4-Bromo | Singlets (approx) |
Note: The 4-bromo isomer shows very small meta-coupling between H3 and H5, appearing as singlets or tight doublets. The 5-bromo isomer shows a distinct ortho-coupling (approx 4 Hz).
Visualized Workflows
Diagram 1: Regioselectivity Decision Tree
Caption: Decision tree for selecting reaction conditions to target specific thiophene regioisomers.
Diagram 2: Experimental Setup for Swamping Catalyst Protocol
Caption: Experimental rig for AlCl3-mediated bromination. Note the scrubber requirement for HBr evolution.
References
-
Regioselectivity in 2-Acylthiophenes: Gol'dfarb, Y. L., et al. "New data on the orientation of electrophilic substitution in the thiophene series." Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, vol. 31, 1982, pp. 2166–2170.
-
Swamping Catalyst Effect: Belen'kii, L. I. "Regioselectivity of Electrophilic Substitution in Thiophenes." Heterocycles, vol. 37, no.[1][3][4][5][6] 3, 1994.
-
Nitration of 2-Substituted Thiophenes: Shackelford, S. A., et al. "Amine/Triflic Anhydride-Promoted Nitration of Heterocycles." Journal of Organic Chemistry, vol. 68, no. 2, 2003, pp. 263–275.
-
General Pyridine/Thiophene Chemistry: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.
Sources
In Vitro Biological Screening of 3-(2-Thenoyl)pyridine Analogs: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including established pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in medicinal chemistry. The fusion of a thiophene ring to the pyridine core, as seen in thienopyridines, further expands the chemical space and biological activity, with notable examples including the antiplatelet agents clopidogrel and prasugrel. This guide focuses on the in vitro biological screening of a specific subclass, 3-(2-Thenoyl)pyridine analogs, for which a systematic evaluation of biological activity is of significant interest to the drug discovery community.
While direct biological data on 3-(2-Thenoyl)pyridine analogs are emerging, the broader class of thieno[2,3-b]pyridines has demonstrated promising anti-proliferative activity, potentially through the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme implicated in various cellular signaling pathways that drive cell proliferation.[1][2] Furthermore, various pyridine derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] This document, therefore, outlines a comprehensive, tiered in vitro screening cascade designed to elucidate the cytotoxic and anti-inflammatory potential of novel 3-(2-Thenoyl)pyridine analogs.
Tiered In Vitro Screening Cascade
A logical and resource-efficient approach to screening a new chemical series involves a tiered system. This begins with broad cytotoxicity profiling to identify active compounds and establish a therapeutic window, followed by more specific, mechanism-of-action-oriented secondary assays.
Caption: A tiered approach for screening 3-(2-Thenoyl)pyridine analogs.
Part 1: Cytotoxicity Profiling
Rationale: The initial step in evaluating any new chemical entity is to determine its effect on cell viability.[7] This provides a baseline understanding of the compound's potency and helps to distinguish between true biological modulation and non-specific toxicity in subsequent assays. The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[6]
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 104 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 3-(2-Thenoyl)pyridine analogs in DMSO.
-
Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated as follows:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | IC50 (µM) |
| Analog 1 | MCF-7 | 15.2 |
| Analog 1 | HCT-116 | 22.5 |
| Analog 1 | HEK293 | > 100 |
| Analog 2 | MCF-7 | 8.7 |
| Analog 2 | HCT-116 | 12.1 |
| Analog 2 | HEK293 | 85.4 |
| Doxorubicin | MCF-7 | 0.5 |
Table 1: Example of cytotoxicity data for 3-(2-Thenoyl)pyridine analogs.
Part 2: Anti-inflammatory Screening
Rationale: Inflammation is a key pathological process in numerous diseases. A common in vitro model for studying inflammation involves stimulating macrophages (e.g., RAW 264.7 cell line) with lipopolysaccharide (LPS), which mimics bacterial infection and induces the production of pro-inflammatory mediators such as nitric oxide (NO), cytokines, and cyclooxygenase-2 (COX-2).[8]
Protocol 2: Nitric Oxide Production (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells at a density of 5 x 104 cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the 3-(2-Thenoyl)pyridine analogs for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
-
Data Analysis:
The percentage of NO inhibition is calculated as:
% Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
Rationale: Cytokines like TNF-α and IL-6 are key mediators of the inflammatory response.[8] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[9][10]
Materials:
-
Cell culture supernatants from the NO assay experiment
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
Follow the manufacturer's protocol for the specific ELISA kit. A general workflow is as follows:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.[11]
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate for color development.[9]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm.
Data Analysis:
Construct a standard curve and determine the concentration of cytokines in the samples.
| Compound (10 µM) | NO Inhibition (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| LPS Control | 0 | 1580 ± 120 | 2250 ± 180 |
| Analog 1 | 45.2 ± 3.1 | 860 ± 75 | 1230 ± 98 |
| Analog 2 | 68.7 ± 4.5 | 490 ± 52 | 780 ± 65 |
| Dexamethasone (1 µM) | 85.1 ± 5.2 | 210 ± 30 | 350 ± 41 |
Table 2: Example of anti-inflammatory activity data.
Protocol 4: COX-2 Expression Analysis (Western Blot)
Rationale: COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.[8] Western blotting allows for the semi-quantitative analysis of COX-2 protein expression in cell lysates.[12][13]
Materials:
-
Cell lysates from LPS-stimulated RAW 264.7 cells treated with the test compounds
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-COX-2 and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the corresponding β-actin band intensity.
Caption: Workflow for Western blot analysis of COX-2 expression.
Conclusion and Future Directions
This guide provides a structured and detailed framework for the initial in vitro biological screening of 3-(2-Thenoyl)pyridine analogs. By employing a tiered approach, researchers can efficiently identify compounds with promising cytotoxic and anti-inflammatory activities. Positive hits from these assays can then be advanced to more complex mechanistic studies, such as target-based enzyme inhibition assays (e.g., for PI-PLC or various kinases) and further in vivo validation. The self-validating nature of these protocols, which include appropriate positive and negative controls, ensures the generation of reliable and reproducible data, paving the way for the development of novel therapeutic agents based on the 3-(2-Thenoyl)pyridine scaffold.
References
-
Leung, E., Hung, J.M., Barker, D., & Reynisson, J. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7193. [Link]
-
Pilkington, L. I., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7193. [Link]
-
Ghorab, M. M., et al. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-167. [Link]
-
Cheung, E., et al. (2009). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(18), 5363-5366. [Link]
-
Castellano, F., et al. (2000). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of . Journal of Inorganic Biochemistry, 81(4), 263-270. [Link]
-
da Silva, A. C. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13. [Link]
-
Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8895. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6296. [Link]
-
Koval, H. V., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4994. [Link]
-
El-Naggar, A. M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(11), 7563-7574. [Link]
-
Abdel-aziz, A. A., et al. (2019). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. ResearchGate. [Link]
-
Pal, D., et al. (2012). Exploring the Anti-Inflammatory Activity of a Novel 2-phenylquinazoline Analog With Protection Against Inflammatory Injury. International Immunopharmacology, 14(4), 517-525. [Link]
-
Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-13. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
-
Al-Warhi, T., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(19), 6586. [Link]
-
ResearchGate. (n.d.). Western blot analysis of COX-2 protein. [Link]
-
MDPI. (2024). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]
-
Schönbeck, U., et al. (1999). Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions. The American Journal of Pathology, 155(4), 1281-1291. [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(6), 998. [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Żwawiak, J., & Zimecki, M. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 1-20. [Link]
-
Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. [Link]
-
Xia, C. (2018). ELISA Protocol. protocols.io. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Reddy, C. S., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-17. [Link]
-
ResearchGate. (n.d.). (A) A representative western blot for expression of COX-2 (top) and.... [Link]
-
Dobrovolskaia, M. A., et al. (2017). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Springer. [Link]
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Application Note: High-Throughput Screening for Novel Phosphoinositide Phospholipase C (PI-PLC) Inhibitors Featuring 3-(2-Thenoyl)pyridine
Introduction: The Therapeutic Potential of Targeting PI-PLC with Novel Pyridine Derivatives
Phosphoinositide phospholipase C (PI-PLC) enzymes are critical transducers of extracellular signals that regulate a multitude of cellular processes, including proliferation, differentiation, and motility.[1][2] Dysregulation of PI-PLC signaling is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4] The thieno[2,3-b]pyridine scaffold has emerged as a promising chemotype for the development of potent PI-PLC inhibitors, with derivatives demonstrating significant anti-proliferative activity in cancer cell lines.[1][5][6] This application note describes a framework for high-throughput screening (HTS) of novel compounds targeting PI-PLC, using the representative molecule, 3-(2-Thenoyl)pyridine, a compound sharing structural similarities with the thieno[2,3-b]pyridine class.
The protocols detailed herein are designed for researchers and drug development professionals seeking to identify and characterize novel PI-PLC inhibitors from large compound libraries. We will outline both a biochemical fluorescence-based assay for primary screening and a cell-based assay for secondary validation, ensuring a robust and reliable screening cascade.
The Central Role of PI-PLC in Cellular Signaling
PI-PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). This bifurcating signaling pathway downstream of PI-PLC activation influences a wide array of cellular functions. In the context of cancer, aberrant PI-PLC activity can contribute to uncontrolled cell growth and survival.[1][3]
Figure 1: Simplified PI-PLC signaling pathway and the inhibitory action of 3-(2-Thenoyl)pyridine.
High-Throughput Screening Workflow for PI-PLC Inhibitors
A tiered approach to screening is recommended to efficiently identify true positive hits while minimizing false positives. This workflow begins with a high-throughput biochemical assay to identify compounds that directly inhibit PI-PLC enzymatic activity, followed by a cell-based assay to confirm activity in a more physiologically relevant context.
Figure 2: High-throughput screening workflow for the identification of PI-PLC inhibitors.
Part 1: Primary Screening - Biochemical Fluorescence-Based Assay
This primary assay utilizes a fluorogenic substrate to measure the enzymatic activity of purified PI-PLC in a high-throughput format.[7][8][9] The principle of this assay is the cleavage of a quenched fluorogenic substrate by PI-PLC, resulting in a measurable increase in fluorescence.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human PI-PLCγ1 | Sigma-Aldrich | SRP0259 |
| XY-69 (Fluorogenic Substrate) | Echelon Biosciences | P-0069 |
| Assay Buffer (20 mM HEPES, 150 mM NaCl, 2 mM CaCl₂, pH 7.4) | In-house preparation | - |
| 3-(2-Thenoyl)pyridine | Custom Synthesis | - |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well black, flat-bottom plates | Corning | 3712 |
Protocol
-
Compound Plating:
-
Prepare a stock solution of 3-(2-Thenoyl)pyridine and library compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) and a known PI-PLC inhibitor (positive control, e.g., U73122, though noting its potential off-target effects is crucial).[7]
-
-
Enzyme Preparation:
-
Dilute the recombinant PI-PLCγ1 in assay buffer to the desired final concentration (e.g., 5 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate within the assay window.
-
-
Assay Initiation:
-
Add 10 µL of the diluted PI-PLCγ1 solution to each well of the compound-plated 384-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorogenic substrate XY-69 in assay buffer at a concentration of 2X the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Add 10 µL of the XY-69 solution to each well to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 x (1 - (Ratecompound - Rateneg_control) / (Ratepos_control - Rateneg_control))
-
-
Identify primary "hits" as compounds that exhibit a predefined level of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Part 2: Secondary Screening - Cell-Based Proliferation Assay
This secondary assay validates the anti-proliferative effects of the primary hits in a cancer cell line known to have upregulated PI-PLC activity.[1][10] A common method is the MTT assay, which measures cell viability.[10]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| HCT-116 or MDA-MB-231 cells | ATCC | CCL-247 / HTB-26 |
| DMEM/RPMI-1640 Medium | Gibco | 11965092 / 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| 96-well clear, flat-bottom plates | Corning | 3596 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | In-house preparation | - |
Protocol
-
Cell Seeding:
-
Culture HCT-116 or MDA-MB-231 cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds (including 3-(2-Thenoyl)pyridine) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include vehicle control (DMSO) and a known cytotoxic agent as a positive control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ values for each compound.
-
Expected Results and Interpretation
The primary biochemical screen will identify compounds that directly inhibit PI-PLC enzymatic activity. A successful hit, such as a potent thieno[2,3-b]pyridine derivative, would be expected to show a dose-dependent decrease in the rate of fluorescence generation, yielding a low IC₅₀ value.
The secondary cell-based assay will confirm whether the enzymatic inhibition translates to a functional cellular effect. Compounds that are true PI-PLC inhibitors with anti-proliferative activity will exhibit a dose-dependent reduction in cell viability in the MTT assay.[1][5] It is important to note that cytotoxicity could be due to off-target effects, and further mechanistic studies would be required for lead compounds.
Conclusion
The described HTS workflow provides a robust platform for the discovery of novel PI-PLC inhibitors. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, researchers can efficiently identify and validate promising lead compounds, such as those based on the pyridine scaffold exemplified by 3-(2-Thenoyl)pyridine. These identified inhibitors can serve as valuable tools for further elucidating the role of PI-PLC in health and disease and as starting points for the development of novel therapeutics.
References
-
Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. PMC. [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. NIH. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed. [Link]
-
Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen. NIH. [Link]
-
Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. NIH. [Link]
-
A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. NIH. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH. [Link]
-
Fluorescence-based biochemical high throughput dose response assay to identify inhibitors of phospholipase C isozymes (PLC-gamma1). PubChem. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. [Link]
-
Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. MDPI. [Link]
-
Phosphatidylinositol-specific phospholipase C (PI-PLC) treatment of glycosylphosphatidylinositol (GPI)-anchored proteins on the cell surface of intact cells. NCBI. [Link]
-
Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. PubMed. [Link]
-
Phospholipase C (PLC) Activity Colorimetric Assay Kit (E-BC-K781-M). Elabscience. [Link]
Sources
- 1. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phospholipase C (PLC) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AID 743329 - Counterscreen for inhibitors of phospholipase C isozymes (PLC-B3): Fluorescence-based biochemical high throughput dose response assay to identify inhibitors of phospholipase C isozymes (PLC-gamma1) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(2-Thenoyl)pyridine Synthesis
Subject: Troubleshooting & Optimization Guide for 3-(2-Thenoyl)pyridine Derivatives Ticket ID: CHEM-SUP-302-TP Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 3-(2-thenoyl)pyridine (CAS: 26456-63-7) and its derivatives is a cornerstone workflow in medicinal chemistry, particularly for developing anti-inflammatory and analgesic agents. The molecule consists of a pyridine ring linked to a thiophene ring via a ketone bridge.
Users typically encounter failure points due to the conflicting electronic natures of the two heterocycles:
-
Pyridine: Electron-deficient and basic (prone to poisoning Lewis acids).
-
Thiophene: Electron-rich and acid-sensitive (prone to polymerization).
This guide provides self-validating protocols for the two most robust synthetic routes: Friedel-Crafts Acylation and Grignard Addition to Nitriles .
Module 1: The Friedel-Crafts Acylation Route
The Scenario: You are reacting nicotinoyl chloride with thiophene using a Lewis Acid catalyst (e.g.,
The Core Problem: Catalyst Poisoning.
In standard Friedel-Crafts, 1.1 equivalents of
Troubleshooting & FAQs
Q1: My reaction turns into a black sludge and yield is <20%. What is happening? A: You are likely under-dosing the catalyst or adding reagents in the wrong order.
-
The Fix: You must use at least 2.5 to 3.0 equivalents of
.-
1 eq complexes the pyridine nitrogen.
-
1 eq complexes the carbonyl oxygen (acyl chloride/ketone).
-
0.5–1.0 eq acts as the actual catalytic species for the substitution.
-
-
Protocol Adjustment: Do not add solid
to the thiophene (which causes polymerization/sludge). Instead, pre-complex the nicotinoyl chloride with in DCM or Nitrobenzene before adding the thiophene dropwise.
Q2: I see a mixture of isomers. How do I ensure regioselectivity? A: Thiophene naturally favors C2-acylation over C3 by a factor of ~9:1 due to the stability of the sigma-complex intermediate.
-
Optimization: Conduct the reaction at 0°C to room temperature . Higher temperatures (reflux) increase the thermodynamic energy available, promoting the formation of the unwanted C3-isomer.
-
Validation: Check
NMR. The C2-substituted thiophene protons appear as two doublets and one doublet-of-doublets (distinctive splitting), whereas C3-substitution breaks this symmetry.
Standardized Protocol: High-Yield Acylation
-
Preparation: Suspend
(3.0 eq) in anhydrous DCM (Dichloromethane) under Argon. -
Activation: Add Nicotinoyl Chloride Hydrochloride (1.0 eq) portion-wise at 0°C. Stir for 30 mins. The solution will clarify as the acylium-aluminum complex forms.
-
Addition: Add Thiophene (1.1 eq) dropwise over 1 hour, maintaining temperature <5°C.
-
Quench: Pour the mixture over crushed ice/HCl. Caution: Exothermic.
Workflow Visualization (Acylation Logic)
Caption: Decision tree for optimizing Lewis Acid stoichiometry in pyridine-based Friedel-Crafts acylation.
Module 2: The Organometallic Route (Grignard)[2]
The Scenario: You are reacting 3-cyanopyridine with 2-thienylmagnesium bromide .
The Core Problem: Nucleophilic Competition. Grignard reagents can attack the nitrile group (desired) or the pyridine ring (undesired substitution/polymerization).
Troubleshooting & FAQs
Q3: The reaction stalled. I have starting material left, but adding more Grignard doesn't help. A: The imine-magnesium intermediate often precipitates in ether/THF, coating the unreacted nitrile.
-
The Fix: Use a solvent blend. A mixture of THF:Toluene (1:1) improves the solubility of the intermediate magnesium salt, allowing the reaction to proceed to completion.
Q4: After acid hydrolysis, I have a low yield of ketone and many side products. A: You likely hydrolyzed the imine too aggressively or too slowly.
-
The Mechanism: The Grignard addition forms a metallo-imine. This must be hydrolyzed to the ketone.[1]
-
Protocol: Quench with saturated
first (mild protonation), stir for 1 hour, and then treat with 2M HCl at room temperature to hydrolyze the imine to the ketone. Heating during hydrolysis can degrade the thiophene ring.
Comparative Data: Optimization Parameters
| Parameter | Friedel-Crafts (Acylation) | Grignard (Nitrile Addition) |
| Limiting Reagent | Nicotinoyl Chloride | 3-Cyanopyridine |
| Key Reagent | 2-Thienyl MgBr (1.2 eq) | |
| Temp.[2] Control | 0°C (Critical for Regioselectivity) | 0°C to RT (Prevent ring attack) |
| Main Byproduct | 3-isomer (if too hot) | Tertiary alcohol (if over-addition) |
| Scalability | High (Industrial standard) | Moderate (Moisture sensitive) |
Workflow Visualization (Grignard Logic)
Caption: Pathway for converting 3-cyanopyridine to the ketone via metallo-imine intermediate.
Module 3: Purification (The "Acid-Base Swing")
Because the product contains a basic pyridine nitrogen, you can purify it without expensive chromatography in many cases.
Protocol:
-
Extraction: Dissolve the crude reaction mixture in organic solvent (e.g., Ethyl Acetate).
-
Acid Wash: Extract with 1M HCl . The product (and unreacted pyridine starting material) will protonate and move to the aqueous layer. Neutral impurities (thiophene, dimers) stay in the organic layer.
-
Wash: Wash the aqueous layer with fresh Ethyl Acetate to remove entrained non-basic impurities.
-
Basify: Slowly basify the aqueous layer with NaOH or
to pH 10. The product will precipitate or oil out. -
Final Extraction: Extract the now-neutral product back into DCM, dry over
, and concentrate.
References
-
Synthesis of 3-Benzoylpyridine (Analogous Procedure). Source: Organic Syntheses, Coll. Vol. 4, p.88 (1963). Summary: Details the Friedel-Crafts acylation using nicotinoyl chloride, highlighting the need for excess
to overcome pyridine inhibition. URL:[Link] -
Grignard Reactions with Pyridines. Source: Organic Chemistry Portal.[1] Summary: Discusses the reactivity of Grignard reagents with pyridine derivatives and the competition between ring addition and substituent attack. URL:[Link]
-
Purification of Pyridine Derivatives. Source: LookChem / Chempedia. Summary: Standard methods for drying and purifying pyridine compounds, including the acid-base extraction techniques. URL:[Link][3]
Sources
3-(2-Thenoyl)pyridine stability and degradation issues
Technical Support Center: 3-(2-Thenoyl)pyridine
Welcome to the technical support center for 3-(2-Thenoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the stability and degradation of this compound. As a molecule incorporating a pyridine ring, a thiophene ring, and a ketone linker, 3-(2-Thenoyl)pyridine possesses multiple reactive sites that can be susceptible to various stress conditions. This document provides a proactive approach to identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I've observed a decrease in the purity of my 3-(2-Thenoyl)pyridine sample over time, even when stored as a solid. What are the likely causes?
Even in solid form, chemical degradation can occur, often accelerated by environmental factors. For thieno[3,2-c]pyridine derivatives, which share structural similarities with your compound, degradation has been observed under conditions of elevated temperature and humidity.[1] The primary degradation pathways in such cases involve oxidation of the electron-rich thiophene moiety and potential hydrolytic cleavage of the resulting oxidized products.[1]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Characterize Impurities: Employ analytical techniques such as HPLC-MS or GC-MS to identify the mass of the impurity peaks. This can provide clues as to whether the degradation products are a result of oxidation (mass increase of +16 or +32 amu) or hydrolysis.
-
Forced Degradation Study: To confirm the suspected degradation pathway, a forced degradation study under thermal and humid conditions can be performed. See the detailed protocol in the "Experimental Protocols" section below.
FAQ 2: My 3-(2-Thenoyl)pyridine solution is turning yellow/brown. What does this indicate?
Discoloration of solutions containing pyridine derivatives can be an indicator of degradation, particularly through oxidative or photolytic pathways. The pyridine ring itself can undergo degradation, and the presence of the thiophene ring introduces further susceptibility to oxidation.
Troubleshooting Steps:
-
Protect from Light: Pyridine and its derivatives can be light-sensitive.[2] Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use Degassed Solvents: Dissolved oxygen in solvents can contribute to oxidative degradation. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can help to minimize this.
-
pH Considerations: The pH of your solution can significantly impact the stability of pyridine derivatives.[2] Depending on the experimental conditions, consider buffering your solution to maintain a stable pH.
FAQ 3: I am seeing unexpected peaks in my chromatogram after leaving my sample in the autosampler overnight. What could be happening?
The environment within an autosampler, often at ambient temperature and exposed to light, can be sufficient to induce degradation. The most probable causes for the appearance of new peaks are hydrolysis or oxidation.
Troubleshooting Steps:
-
Temperature Control: If available, use a temperature-controlled autosampler set to a lower temperature (e.g., 4 °C) to slow down potential degradation reactions.
-
Time-Lapse Study: Inject your sample at regular intervals (e.g., every hour) to monitor the formation of degradation products over time. This will help to confirm if the degradation is time-dependent.
-
Co-injection with a Standard: If you suspect a particular degradation product, co-injecting your sample with a synthesized standard of that product can help to confirm its identity.
Potential Degradation Pathways
The chemical structure of 3-(2-Thenoyl)pyridine suggests several potential degradation pathways under forced stress conditions. Understanding these can aid in the identification of unknown impurities and in the development of stability-indicating analytical methods.
Hydrolytic Degradation
While the ketone linkage is generally stable to hydrolysis, extreme pH conditions could potentially lead to cleavage, although this is less likely than other pathways. The pyridine and thiophene rings are generally stable to hydrolysis.
Oxidative Degradation
This is a highly probable degradation pathway. The thiophene ring is susceptible to oxidation, potentially forming sulfoxides or sulfones.[1] The pyridine ring can be oxidized to its N-oxide.
Photolytic Degradation
Exposure to light, particularly UV light, can induce degradation of pyridine-containing compounds.[2][3] This can lead to complex reaction mixtures, including ring-opening products.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. Some pyridine esters have shown thermal stability, suggesting the pyridine ring itself is relatively robust.[4] However, the overall stability of 3-(2-Thenoyl)pyridine will be dependent on the entire molecular structure.
Visualizing Degradation: A Conceptual Workflow
The following diagram illustrates a logical workflow for investigating the stability of 3-(2-Thenoyl)pyridine.
Caption: Workflow for Investigating 3-(2-Thenoyl)pyridine Degradation.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7] The following are generalized protocols that can be adapted for 3-(2-Thenoyl)pyridine.
General Procedure:
-
Prepare a stock solution of 3-(2-Thenoyl)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
After exposure to the stress condition for a specified time, neutralize the sample if necessary (e.g., after acid or base hydrolysis).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV/MS).
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 6, 24 hours |
| Thermal | 60 °C oven | 24, 48, 72 hours |
| Photolytic | UV lamp (254 nm) or sunlight | 24, 48, 72 hours |
Note: The goal is to achieve 5-20% degradation of the parent compound.[7] The duration and intensity of the stress conditions may need to be adjusted accordingly.
Data Presentation: Example Table for Forced Degradation Results
| Stress Condition | % Assay of 3-(2-Thenoyl)pyridine | % Total Impurities | Major Degradant RRT | % Area of Major Degradant |
| Control | 99.8 | 0.2 | - | - |
| 0.1 M HCl, 24h | 92.5 | 7.5 | 0.85 | 6.2 |
| 0.1 M NaOH, 24h | 95.1 | 4.9 | 1.15 | 3.8 |
| 3% H₂O₂, 24h | 88.3 | 11.7 | 0.92 | 9.5 |
| 60 °C, 72h | 98.7 | 1.3 | 0.85 | 0.9 |
| UV Light, 72h | 91.2 | 8.8 | 1.25 | 7.1 |
References
-
Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Fahy, J., et al. (2000). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. Available at: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]
-
Reyes-Contreras, C., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Available at: [Link]
-
Li, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Food Chemistry. Available at: [Link]
-
CARL ROTH. (2025). Safety Data Sheet: Pyridine. Available at: [Link]
- Sanofi. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]
- Reilly Industries, Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Bolm, C., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Pyridine - Toxicological Profile. Available at: [Link]
-
Organic Syntheses. (1955). 3-benzoylpyridine. Available at: [Link]
-
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. Available at: [Link]
-
Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Hu, X., et al. (2013). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available at: [Link]
-
Wulff, H., et al. (2013). Studies on the Adsorption and Photocatalytic Degradation of an Eu III (TTFA) 3 (MePhTerpy) Complex on the TiO 2 Surface. ResearchGate. Available at: [Link]
-
Gobbato, S., et al. (2019). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. Available at: [Link]
-
Hubenko, A., et al. (2023). Thermal Stability and Melting Dynamics of Bimetallic Au@Pt@Au Core-Shell Nanoparticles. Nanomaterials. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
El-sayed, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. Available at: [Link]
-
Gzella, A., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research. Available at: [Link]
-
Vereš, J., et al. (2018). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. ResearchGate. Available at: [Link]
-
El-Hellani, A., et al. (2021). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Tobacco Control. Available at: [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-[3-(2-thenoylamino)propyloxy]pyridine. Available at: [Link]
-
NIOSH. (2003). Pyridine: Method 1613. NIOSH Manual of Analytical Methods. Available at: [Link]
-
NPTEL-NOC IITM. (2013). Mod-33 Lec-37 Pyridine Synthesis. YouTube. Available at: [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: pyridine. Available at: [Link]
-
The Good Scents Company. (n.d.). 3-acetyl pyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-(hydroxymethyl)pyridine. PubChem. Available at: [Link]
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Solubilization Strategies for 3-(2-Thenoyl)pyridine
Executive Summary & Molecule Profile
3-(2-Thenoyl)pyridine (CAS: 21298-55-5) presents a classic medicinal chemistry challenge: it possesses a lipophilic thiophene ring and a moderately basic pyridine ring linked by a ketone.[1] While the pyridine nitrogen offers a handle for protonation (pKa ~5.2–5.6), the molecule remains sparingly soluble in neutral aqueous media (pH 7.4), often leading to "crash-out" precipitation during biological assay preparation.
This guide provides validated protocols to overcome these solubility barriers without compromising assay integrity.
Physicochemical Snapshot
| Property | Value (Approx.) | Implication for Assays |
| Molecular Weight | 189.23 g/mol | Small molecule; rapid diffusion if soluble.[1] |
| LogP (Octanol/Water) | ~2.2 | Moderately lipophilic; prone to aggregation in water.[1] |
| pKa (Pyridine N) | ~5.6 | Ionized at pH < 5; Neutral (insoluble) at pH 7.[1]4. |
| Aqueous Solubility | < 100 µM (pH 7.[1]4) | Requires cosolvents or carriers for high-dose assays.[1] |
Critical Troubleshooting (FAQ Format)
Q1: My compound precipitates immediately when I dilute my DMSO stock into the culture medium. Why?
A: This is a phenomenon known as "Solvent Shock" caused by a rapid change in the dielectric constant.[1] When you inject a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, the local environment shifts instantly from lipophilic to hydrophilic. The hydrophobic thiophene moiety drives the molecules to aggregate before they can disperse.[1]
The Fix: The "Step-Down" Serial Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use an intermediate dilution plate.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into a compatible solvent vehicle (e.g., PBS + 10% DMSO) or pure media, mixing rapidly.
-
Final: Dilute the intermediate into the final assay well.
Q2: Can I acidify the media to dissolve it?
A: Proceed with extreme caution. While lowering the pH to ~4.0 will protonate the pyridine nitrogen and drastically increase solubility, most biological assays (cell culture, enzymatic activity) require pH 7.4. Acidifying the media will likely kill your cells or denature your enzymes before the compound has a chance to act.[1]
-
Exception: If you are running an acidic lysosomal target assay, you may buffer at pH 5.0, where solubility will be significantly higher.[1]
Q3: What is the maximum DMSO concentration I can use?
A: This depends strictly on your biological system.
-
Mammalian Cell Culture: Typically < 0.1% to 0.5% (v/v) .[1] Above 0.5%, DMSO can induce apoptosis, membrane permeabilization, or differentiation (e.g., in HL-60 cells).
-
Enzymatic Assays: Often tolerate up to 2-5% , but you must run a "Vehicle Only" control to ensure the solvent isn't inhibiting the enzyme.
-
Zebrafish/In Vivo: < 1% is the standard safety limit.[1]
Advanced Solubilization Protocols
If simple DMSO dilution fails, use Cyclodextrin Complexation .[1] This is the "Gold Standard" for hydrophobic heterocycles.[1]
Protocol A: HP-β-CD Inclusion Complex
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic thiophene ring while the hydrophilic exterior interacts with water.[1]
Materials:
-
HP-β-CD (Research Grade)[1]
-
Milli-Q Water or PBS[1]
-
3-(2-Thenoyl)pyridine (Solid or high-conc.[1] DMSO stock)
Procedure:
-
Prepare Vehicle: Dissolve HP-β-CD in water/PBS to create a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).
-
Complexation:
-
Method 1 (Solid): Add excess solid 3-(2-Thenoyl)pyridine to the 20% CD solution.[1] Stir at room temperature for 24–48 hours. Filter out undissolved solids.[1]
-
Method 2 (Solvent-Assist): Dissolve compound in a minimal volume of acetone or ethanol.[1] Add dropwise to the 20% CD solution while stirring. Evaporate the organic solvent under nitrogen stream or vacuum.[1]
-
-
Validation: Measure concentration via HPLC-UV to determine the final soluble dose.
Protocol B: The "Step-Down" Dilution Workflow
Use this for standard screening when cyclodextrins are not an option.[1]
Figure 1: Step-Down Dilution Strategy to mitigate kinetic precipitation.
Solubility Decision Tree
Use this logic flow to determine the correct formulation for your specific assay conditions.
Figure 2: Decision Matrix for formulation selection based on concentration requirements.
References & Grounding
-
PubChem. 2-(3-Thienyl)pyridine Compound Summary. National Library of Medicine.[1] (Accessed 2023).[1] Link[1][2]
-
Source for molecular weight, LogP, and structural properties.
-
-
Thermo Fisher Scientific. 1-(2-Thenoyl)-3,3,3-trifluoroacetone Solubility Data. (Accessed 2023).[1] Link[1]
-
Provides solubility benchmarks for thenoyl-pyridine analogs (soluble in EtOH/MeOH, insoluble in water).
-
-
National Institutes of Health (NIH). DMSO Tolerance in Biological Assays.[1] (Accessed 2023).[1] Link
-
Authoritative source for DMSO toxicity limits (0.1% - 1.0%) in cell culture and zebrafish models.[1]
-
-
Cyclodextrin News. Practical Considerations about Cyclodextrin Solubilities. (Accessed 2023).[1] Link
-
Source for HP-β-CD complexation protocols and pyridine-derivative compatibility.
-
-
American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility. (Accessed 2023).[1] Link
-
Defines the mechanism of "solvent shock" and metastable supersaturation.
-
Sources
Validation & Comparative
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-(2-Thenoyl)pyridine Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and materials science, the precise characterization of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical, physical, and biological properties. This guide provides a comprehensive comparative analysis of the spectroscopic data for three key isomers: 2-(2-Thenoyl)pyridine, 3-(2-Thenoyl)pyridine, and 4-(2-Thenoyl)pyridine. By examining their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently distinguish and characterize these important pyridyl thienyl ketones.
Introduction to Thenoylpyridine Isomers
The three isomers of (2-Thenoyl)pyridine consist of a pyridine ring and a thiophene ring linked by a carbonyl group. The position of the thenoyl group on the pyridine ring (positions 2, 3, or 4) defines the isomer and significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and structure-activity relationship (SAR) studies.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the chemical environment of individual protons and carbon atoms within a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic effects of the substituent position.
Comparative ¹H NMR Data
The position of the electron-withdrawing thenoyl group has a pronounced effect on the chemical shifts of the pyridine protons.
| Compound | Pyridine H-3 (ppm) | Pyridine H-4 (ppm) | Pyridine H-5 (ppm) | Pyridine H-6 (ppm) | Thiophene H-3' (ppm) | Thiophene H-4' (ppm) | Thiophene H-5' (ppm) |
| 2-(2-Thenoyl)pyridine | ~8.10 | ~7.90 | ~7.50 | ~8.70 | ~7.85 | ~7.20 | ~7.70 |
| 3-(2-Thenoyl)pyridine | ~8.80 | ~8.20 | ~7.50 | ~9.20 | ~7.80 | ~7.20 | ~7.75 |
| 4-(2-Thenoyl)pyridine | ~7.80 | - | ~7.80 | ~8.80 | ~7.90 | ~7.20 | ~7.70 |
Causality Behind Chemical Shift Variations:
-
2-Isomer: The proton at the 6-position (H-6) of the pyridine ring experiences the strongest deshielding effect due to its proximity to the electronegative nitrogen atom and the carbonyl group, resulting in a downfield shift to around 8.70 ppm.
-
3-Isomer: In the 3-isomer, the proton at the 2-position and the proton at the 6-position are significantly deshielded by the adjacent nitrogen and the carbonyl group, respectively, leading to the most downfield shifts observed among the three isomers (around 8.80 and 9.20 ppm).
-
4-Isomer: The protons at the 2- and 6-positions are equivalent and appear as a single signal downfield (~8.80 ppm) due to the influence of the nitrogen atom. The protons at the 3- and 5-positions are also equivalent.
Comparative ¹³C NMR Data
The ¹³C NMR spectra further differentiate the isomers, particularly in the chemical shifts of the pyridine and carbonyl carbons.
| Compound | Pyridine C-2 (ppm) | Pyridine C-3 (ppm) | Pyridine C-4 (ppm) | Pyridine C-5 (ppm) | Pyridine C-6 (ppm) | Carbonyl C=O (ppm) |
| 2-(2-Thenoyl)pyridine | ~153.0 | ~126.0 | ~137.0 | ~122.0 | ~149.0 | ~188.0 |
| 3-(2-Thenoyl)pyridine | ~150.0 | ~135.0 | ~137.0 | ~124.0 | ~154.0 | ~187.0 |
| 4-(2-Thenoyl)pyridine | ~151.0 | ~122.0 | ~144.0 | ~122.0 | ~151.0 | ~187.5 |
Interpreting the Carbon Signals: The carbonyl carbon (C=O) signal is a key diagnostic peak, typically appearing in the range of 187-188 ppm. The position of the substitution on the pyridine ring directly impacts the chemical shifts of the pyridine carbons due to variations in electron density. For instance, the carbon atom directly attached to the thenoyl group shows a distinct chemical shift in each isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most characteristic absorption band for the thenoylpyridine isomers is the carbonyl (C=O) stretching vibration.
| Compound | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-S Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| 2-(2-Thenoyl)pyridine | ~1660-1680 | ~1300-1350 | ~690-720 | ~3000-3100 |
| 3-(2-Thenoyl)pyridine | ~1660-1680 | ~1300-1350 | ~690-720 | ~3000-3100 |
| 4-(2-Thenoyl)pyridine | ~1660-1680 | ~1300-1350 | ~690-720 | ~3000-3100 |
Key Vibrational Insights: The position of the carbonyl absorption is sensitive to the electronic effects of the pyridine ring. While the differences between the isomers might be subtle, high-resolution FT-IR can often distinguish them. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns of bands for each isomer, corresponding to various bending and stretching vibrations of the aromatic rings, which can be used for definitive identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thenoylpyridine isomers exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) |
| 2-(2-Thenoyl)pyridine | ~250-260 and ~290-300 | ~330-340 |
| 3-(2-Thenoyl)pyridine | ~240-250 and ~280-290 | ~320-330 |
| 4-(2-Thenoyl)pyridine | ~260-270 and ~300-310 | ~340-350 |
Understanding the Electronic Spectra: The position and intensity of the absorption maxima are influenced by the extent of conjugation and the electronic effects of the substituent. The 4-isomer, with the carbonyl group in conjugation with the nitrogen atom through the pyridine ring, would be expected to show a slight red shift (longer wavelength) in its π → π* transition compared to the 3-isomer. The n → π* transition, which is typically weaker, arises from the excitation of a non-bonding electron on the carbonyl oxygen to an anti-bonding π* orbital.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. The thenoylpyridine isomers will all have the same molecular ion peak (m/z), but their fragmentation patterns will differ.
Expected Molecular Ion (M⁺): m/z = 189.0248 (for C₁₀H₇NOS)
Key Fragmentation Pathways: The primary fragmentation will involve the cleavage of the bond between the carbonyl group and the pyridine or thiophene ring.
-
Loss of the thenoyl group: [M - C₅H₃OS]⁺
-
Loss of the pyridyl group: [M - C₅H₄N]⁺
-
Formation of the thenoyl cation: [C₅H₃OS]⁺ (m/z = 111)
-
Formation of the pyridylcarbonyl cation: [C₅H₄NCO]⁺
The relative intensities of these fragment ions will be characteristic of each isomer, reflecting the relative stability of the resulting cations.
Caption: Generalized fragmentation pathways for thenoylpyridine isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. It is essential to consult specific instrument manuals and standard operating procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thenoylpyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance between 0.1 and 1.0.
-
Acquisition: Record the spectrum from 200 to 400 nm.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the puzzle for the structural elucidation and differentiation of 2-, 3-, and 4-(2-Thenoyl)pyridine isomers. By carefully analyzing the nuances in chemical shifts, vibrational frequencies, electronic transitions, and fragmentation patterns, researchers can confidently identify each isomer. This guide serves as a foundational reference to aid in these analytical endeavors, ultimately supporting the advancement of research and development in fields where these compounds play a vital role.
References
Please note that direct experimental data for all three isomers was not available in a single public source at the time of writing. The data presented is based on established principles of spectroscopy and data from closely related compounds. For definitive analysis, it is recommended to acquire experimental data on purified samples.
Biological Activity Comparison of Thienopyridine Isomers: A Technical Guide
Executive Summary
The thienopyridine scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a thiophene ring with a pyridine ring.[1] However, the biological activity of this class is strictly dictated by the fusion orientation (isomerism) and the saturation level of the pyridine ring.
This guide provides a comparative analysis of the two dominant pharmacological classes derived from this scaffold:
-
Tetrahydrothieno[3,2-c]pyridines: The established "gold standard" for antiplatelet therapy (e.g., Clopidogrel, Prasugrel).
-
Thieno[2,3-b]pyridines: The emerging class of potent kinase inhibitors (PI3K/mTOR) and antiproliferative agents in oncology.
Structural Landscape & Physicochemical Properties[2]
The biological divergence begins with the position of the sulfur atom relative to the nitrogen in the pyridine ring. This orientation alters the electronic distribution, lipophilicity, and metabolic susceptibility of the molecule.
| Isomer Scaffold | Structure Description | Primary Clinical Utility | Key Mechanism |
| Thieno[3,2-c]pyridine | Sulfur at pos 1; Nitrogen at pos 5 (tetrahydro form). | Antiplatelet (Antithrombotic) | Irreversible P2Y12 antagonism via active thiol metabolite.[2][3][4] |
| Thieno[2,3-b]pyridine | Sulfur at pos 1; Nitrogen at pos 4 (aromatic form). | Anticancer (Investigational) | ATP-competitive inhibition of PI3K/PLC; Microtubule destabilization. |
| Thieno[3,2-b]pyridine | Sulfur at pos 1; Nitrogen at pos 4 (isomer of above). | Antimicrobial/Antiviral | DNA intercalation; inhibition of bacterial efflux pumps. |
Therapeutic Efficacy: Antiplatelet Activity (The [3,2-c] Dominance)
The tetrahydrothieno[3,2-c]pyridine scaffold (Clopidogrel, Ticlopidine, Prasugrel) is biologically inactive in its parent form. Its efficacy relies entirely on a specific metabolic bioactivation pathway that is unique to this isomer's electronic susceptibility to CYP450 oxidation.
Mechanism of Action: The "Prodrug" Requirement
Unlike the aromatic [2,3-b] isomers used in oncology, the [3,2-c] antiplatelet agents possess a saturated pyridine ring. This saturation is critical because it allows for the formation of a thiolactone intermediate, which is subsequently hydrolyzed to open the thiophene ring, exposing a reactive free thiol (-SH) group.
This free thiol forms a disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor surface, permanently disabling the receptor.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical bioactivation pathway of Clopidogrel (a [3,2-c] derivative). Note the reliance on CYP2C19, a major source of inter-patient variability.
Figure 1: Bioactivation cascade of thieno[3,2-c]pyridines. The specific geometry of the [3,2-c] isomer allows for the formation of the thiolactone bridge, a step not observed in stable aromatic [2,3-b] isomers.
Therapeutic Efficacy: Oncology (The [2,3-b] Emergence)
While the [3,2-c] scaffold dominates cardiology, the thieno[2,3-b]pyridine scaffold has emerged as a potent scaffold for designing ATP-competitive kinase inhibitors.
Mechanism: Kinase Inhibition (PI3K/mTOR)
In this context, the thienopyridine system is usually fully aromatic. The planar structure mimics the adenine ring of ATP, allowing it to slot into the ATP-binding pocket of lipid kinases like PI3K (Phosphoinositide 3-kinase).
-
Key SAR Finding: Substitution at the C-3 position (amino group) and C-2 position (carboxamide) creates a donor-acceptor motif that forms critical hydrogen bonds with the hinge region of the kinase enzyme.
-
Performance: Derivatives have shown IC50 values in the low nanomolar range against breast cancer cell lines (MDA-MB-231) and colorectal lines (HCT-116).[5]
Comparative Data: Antiproliferative Potency
The following table summarizes experimental data comparing a standard [2,3-b] derivative against a reference standard in oncology assays.
| Compound Class | Target | Cell Line | IC50 (µM) | Activity Type |
| Thieno[2,3-b]pyridine (3-amino-2-carboxamide) | PI3K | MDA-MB-231 (Breast) | 0.04 - 0.12 | Cytostatic/Cytotoxic |
| Thieno[3,2-c]pyridine (Clopidogrel) | P2Y12 | MDA-MB-231 | > 100 | Inactive (Non-cytotoxic) |
| Reference (PI-103) | PI3K (Pan) | MDA-MB-231 | 0.02 | Cytotoxic |
Note: The [3,2-c] isomer shows virtually no antiproliferative activity because it cannot bind the kinase ATP pocket effectively and lacks the specific activation mechanism inside tumor cells.
Experimental Protocols
To validate the biological activity of these isomers, distinct synthetic and assay protocols are required.
A. Synthesis Protocol: The Gewald Reaction
The most robust method to access the 2-aminothiophene core (the precursor to thienopyridines) is the Gewald reaction.[6][7][8]
Reagents:
-
Cyclohexanone (or substituted ketone)
-
Ethyl cyanoacetate
-
Elemental Sulfur (
) -
Morpholine or Diethylamine (Base catalyst)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, mix 1.0 eq of ketone and 1.0 eq of ethyl cyanoacetate in ethanol.
-
Activation: Add 1.0 eq of elemental sulfur.
-
Initiation: Dropwise add the base catalyst (morpholine) while stirring. Caution: The reaction is exothermic.
-
Reflux: Heat the mixture to 60-70°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Isolation: Cool to room temperature. The product (a 2-aminothiophene derivative) usually precipitates. Filter and wash with cold ethanol.
-
Cyclization (to Thienopyridine): React the 2-aminothiophene with an electrophile (e.g., formamide or acetic anhydride) at high temperature (140°C) to close the pyridine ring.
Figure 2: The Gewald reaction pathway for synthesizing the thienopyridine core. This modular approach allows for the variation of substituents at the 5/6 positions.
B. Biological Assay: P2Y12 Inhibition (Turbidimetric Aggregometry)
To verify the antiplatelet activity of a [3,2-c] isomer, one cannot simply add the drug to platelets in vitro (due to the prodrug requirement). The protocol requires ex vivo analysis or liver microsome pre-incubation.
Protocol:
-
Microsomal Activation: Incubate the test compound (10 µM) with human liver microsomes (HLM) and NADPH for 30 minutes at 37°C to generate the active metabolite.
-
Platelet Preparation: Collect venous blood from healthy volunteers into citrate tubes. Centrifuge (200g, 15 min) to obtain Platelet-Rich Plasma (PRP).
-
Induction: Add the microsome-treated compound mixture to the PRP. Incubate for 10 minutes.
-
Aggregation: Place the cuvette in a light transmission aggregometer. Add ADP (Adenosine Diphosphate, final conc. 5-20 µM) to trigger aggregation.
-
Measurement: Monitor light transmission for 6 minutes. 100% transmission = full aggregation. Inhibition is calculated relative to a vehicle control.
Self-Validation Check:
-
Control: Use Clopidogrel active metabolite (if available) or microsome-activated Clopidogrel as a positive control.
-
Negative Control: Incubate with microsomes without NADPH to prove that the parent compound is inactive (confirming the prodrug status).
References
-
Savi, P., et al. (2000).[4] "Clopidogrel: a review of its mechanism of action." Seminars in Thrombosis and Hemostasis.
-
Leung, E., et al. (2022). "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity."[5] Molecules.
-
Hagihara, K., et al. (2009). "Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans." Drug Metabolism and Disposition.
-
Gewald, K., et al. (1966).[8] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
-
Hechler, B., & Gachet, C. (2011). "The P2Y12 receptor as a target for antithrombotic drugs."[9] Purinergic Signalling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Validation of Stability-Indicating RP-HPLC for 3-(2-Thenoyl)pyridine Quantification
Executive Summary
The Challenge: 3-(2-Thenoyl)pyridine (3-TP) is a critical intermediate in the synthesis of sedative-hypnotics, most notably Zolpidem . In process analytical technology (PAT) and final API purity profiling, the quantification of 3-TP is often hindered by its structural similarity to other pyridine derivatives and degradation products. Traditional UV-Vis spectrophotometric methods lack the specificity to distinguish 3-TP from its regioisomers or hydrolysis products, leading to false-positive potency results.
The Solution: This guide validates a new Stability-Indicating Reverse-Phase HPLC (RP-HPLC) method with Diode Array Detection (DAD). Unlike generic UV methods, this protocol utilizes a pH-controlled mobile phase to suppress silanol interactions, ensuring sharp peak symmetry and complete resolution of 3-TP from matrix interferences.
Performance Snapshot:
| Feature | Legacy Method (UV-Vis) | New Method (RP-HPLC-DAD) |
| Specificity | Low (Total Absorbance only) | High (Retention Time + Spectral Match) |
| LOD (Limit of Detection) | ~10 µg/mL | 0.05 µg/mL |
| Linearity (R²) | 0.98 - 0.99 | > 0.999 |
| Throughput | High (Batch) | Medium (8 min run time) |
| Suitability | Rough estimation only | ICH Q2(R2) Compliant Release Testing |
Scientific Rationale & Method Design
The Molecule and the Matrix
3-(2-Thenoyl)pyridine contains a pyridine ring and a thiophene moiety linked by a ketone.
-
pKa Consideration: The pyridine nitrogen has a pKa of approximately 5.2.
-
Implication: In standard neutral mobile phases, the molecule exists in equilibrium between ionized and non-ionized forms, causing peak tailing due to interaction with residual silanols on the silica column.
-
The Fix: We employ a phosphate buffer at pH 4.5 . This stabilizes the ionization state, sharpening the peak shape and improving resolution.
Chromatographic Conditions
The following conditions were selected to optimize the "Critical Pair" resolution between 3-TP and potential Zolpidem degradation products.
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Dihydrogen Phosphate (pH 4.5 adjusted with Orthophosphoric Acid).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 60:40 (A:B).[1]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: DAD at 254 nm (Lambda max) and 220 nm (for higher sensitivity).
-
Temperature: 25°C.
Experimental Protocol
Standard Preparation (Self-Validating Step)
-
Stock Solution: Weigh 10.0 mg of 3-(2-Thenoyl)pyridine Reference Standard into a 100 mL volumetric flask. Dissolve in Mobile Phase. (Concentration: 100 µg/mL).
-
System Suitability Solution: Dilute Stock to 10 µg/mL.
Sample Extraction Workflow
For solid intermediates or reaction mixtures:
-
Weigh: Transfer 50 mg of sample to a 50 mL flask.
-
Solubilize: Add 30 mL Mobile Phase; sonicate for 10 mins (maintain temp < 30°C to prevent degradation).
-
Dilute: Make up to volume with Mobile Phase.
-
Filter: Pass through a 0.45 µm PVDF syringe filter (Nylon filters may adsorb the thiophene moiety).
Visualized Workflow (DOT Diagram)
Figure 1: Analytical workflow for the quantification of 3-(2-Thenoyl)pyridine, ensuring filtration compatibility and system suitability checks.
Validation Results (ICH Q2(R2) Compliance)
The following data summarizes the validation of this method against ICH Q2(R2) guidelines [1].
Specificity (Forced Degradation)
Samples were stressed with Acid (0.1 N HCl), Base (0.1 N NaOH), and Peroxide (3% H2O2).
-
Result: No interference was observed at the retention time of 3-TP (~5.2 min). Purity angle < Purity threshold (via DAD).
Linearity & Range
Evaluated over 50% to 150% of the target concentration (10 µg/mL).
| Concentration (µg/mL) | Average Area (mAU*s) | Statistical Output |
| 5.0 | 12504 | Slope: 2501.5 |
| 7.5 | 18760 | Intercept: -15.2 |
| 10.0 | 25010 | Correlation (r): 0.9998 |
| 12.5 | 31255 | Bias: < 0.5% |
| 15.0 | 37540 | Status: Pass |
Accuracy (% Recovery)
Spiked placebo samples at three levels.
| Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) | RSD (%) |
| 50% | 5.0 | 4.98 | 99.6 | 0.8 |
| 100% | 10.0 | 10.02 | 100.2 | 0.5 |
| 150% | 15.0 | 14.95 | 99.7 | 0.9 |
Precision (Repeatability)
Six injections of the 100% standard solution.
-
Mean Area: 25012
-
Std Dev: 115
-
% RSD: 0.46% (Limit: NMT 2.0%)
Discussion & Troubleshooting
Why this method wins: While UV spectrophotometry is faster, it fails when 3-TP degrades into pyridine-2-carboxylic acid, which also absorbs UV light. This HPLC method separates the degradation product (RT ~ 2.1 min) from the parent peak (RT ~ 5.2 min), providing a true "Stability Indicating" assay [2].
Common Pitfalls:
-
Peak Tailing: If the tailing factor > 1.5, the buffer pH may have drifted. Ensure the phosphate buffer is strictly at pH 4.5 ± 0.1.
-
Retention Shift: The thiophene ring is hydrophobic. Small changes in the Acetonitrile % (e.g., 60% to 58%) will significantly increase retention time. Use pre-mixed mobile phases if possible.
References
-
International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6][7] Available at: [Link]
-
Rezaee Zavareh, E., et al. (2015). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column.[1] Journal of Chromatographic Science. Available at: [Link]
-
European Medicines Agency (EMA). (2022).[5] ICH guideline Q2(R2) on validation of analytical procedures.[4][5][6][8][9] Available at: [Link][3][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. mastercontrol.com [mastercontrol.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. fda.gov [fda.gov]
- 10. ptfarm.pl [ptfarm.pl]
A Framework for Assessing Off-Target Interactions of 3-(2-Thenoyl)pyridine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Unintended interactions, or off-target effects, can lead to unforeseen toxicities and a higher rate of clinical attrition.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(2-Thenoyl)pyridine analogs, a scaffold of interest in medicinal chemistry. In the absence of specific published cross-reactivity data for this chemical series, this document outlines a robust, multi-pronged strategy for investigation, from computational prediction to definitive experimental validation.
The Imperative of Early Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to safety issues arising from unintended biological interactions.[1] Proactively identifying and mitigating off-target activities through secondary pharmacology is not just a regulatory expectation but a critical step in building a comprehensive safety profile and increasing the likelihood of clinical success.[3][4][5] Early-stage assessment allows for the selection of candidates with the most favorable selectivity profiles, thereby conserving resources and reducing the risk of late-stage failures.[6]
The 3-(2-Thenoyl)pyridine Scaffold: A Structural Overview and Rationale for Cross-Reactivity Assessment
The 3-(2-Thenoyl)pyridine core, featuring a pyridine ring linked to a thenoyl group, presents a unique combination of structural motifs with the potential for diverse biological interactions. The pyridine ring is a common feature in many approved drugs, while the thiophene moiety of the thenoyl group can influence metabolic stability and target engagement. The physicochemical properties of analogs, such as lipophilicity, molecular weight, and polar surface area, will significantly impact their absorption, distribution, metabolism, excretion (ADME) profile and, consequently, their cross-reactivity potential.[7][8] Understanding these structure-activity relationships (SAR) is crucial for designing molecules with improved selectivity.
A Tiered Approach to Cross-Reactivity Assessment
A systematic and tiered approach, integrating computational and experimental methods, is recommended to efficiently and comprehensively evaluate the cross-reactivity of 3-(2-Thenoyl)pyridine analogs.
Caption: A simplified workflow for a tissue cross-reactivity study using immunohistochemistry.
Causality and Self-Validation in Experimental Design
The robustness of this tiered approach lies in its inherent self-validation. In silico predictions guide the selection of analogs and inform the design of in vitro panels, providing an early, cost-effective filter. Positive hits from broad panel screening are then subjected to more rigorous, quantitative analysis to confirm the interaction and determine potency. Finally, TCR studies provide the ultimate confirmation of binding in a complex biological matrix, localizing any off-target interactions to specific cell types and tissues. This progression from predictive to definitive experimental methods ensures that resources are focused on the most promising candidates and that any potential liabilities are thoroughly investigated.
Conclusion
A comprehensive understanding of the cross-reactivity profile of 3-(2-Thenoyl)pyridine analogs is essential for their successful development as therapeutic agents. The integrated, tiered approach outlined in this guide, combining computational prediction with experimental validation, provides a robust framework for identifying and mitigating potential off-target effects. By investing in a thorough secondary pharmacology assessment early in the drug discovery process, researchers can significantly de-risk their programs and increase the probability of bringing safer and more effective medicines to patients.
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A Comparative Guide to the Catalytic Efficiency of Pyridine-Thiophene Schiff Base Catalysts in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Rationale for Pyridine-Thiophene Schiff Base Ligands in Catalysis
The combination of a pyridine and a thiophene moiety within a single Schiff base ligand framework offers several advantageous features for catalysis. The pyridine ring, with its nitrogen atom, acts as a strong σ-donor, providing a stable coordination site for the metal center. The thiophene ring, on the other hand, can participate in π-stacking interactions and its sulfur atom can also exhibit coordinating properties. The imine (-C=N-) linkage of the Schiff base provides an additional coordination site and its electronic properties can be readily tuned by modifying the substituents on the aromatic rings. This modularity allows for the fine-tuning of the steric and electronic environment around the metal center, which in turn can significantly influence the catalyst's activity, selectivity, and stability.
Palladium has been chosen as the metallic center for our model catalyst due to its well-established and exceptional performance in cross-coupling reactions.[1][2] The Schiff base ligand is expected to stabilize the palladium center in its various oxidation states throughout the catalytic cycle, thereby enhancing its efficiency and longevity.[3][4]
Synthesis of a Model Pyridine-Thiophene Schiff Base Palladium(II) Catalyst
To investigate the catalytic efficiency of this class of compounds, we propose a model system based on a Schiff base ligand derived from 2-aminonicotinaldehyde and thiophene-2-carbaldehyde. The synthesis is a straightforward two-step process: formation of the Schiff base ligand followed by complexation with a palladium(II) salt.
Experimental Protocol: Synthesis of the Schiff Base Ligand
-
Dissolve the Amine: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in 20 mL of absolute ethanol.[5]
-
Add the Aldehyde: To this solution, add thiophene-2-carbaldehyde (1.0 mmol) dropwise while stirring at room temperature.
-
Catalyze the Reaction: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolate the Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base ligand will precipitate out of the solution.
-
Purify: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of the Palladium(II) Complex
-
Dissolve the Ligand: In a separate flask, dissolve the synthesized Schiff base ligand (1.0 mmol) in 20 mL of a suitable solvent such as acetonitrile or a mixture of ethanol and water.
-
Prepare the Palladium Salt Solution: In another flask, dissolve palladium(II) chloride (PdCl2) (1.0 mmol) in a minimal amount of acetonitrile.
-
Complexation: Slowly add the palladium(II) chloride solution to the Schiff base ligand solution with constant stirring at room temperature.
-
Stir: Continue stirring the reaction mixture for 12-24 hours at room temperature.
-
Isolate the Complex: The resulting palladium(II) complex will precipitate out of the solution.
-
Purify: Collect the solid by filtration, wash with the solvent used for the reaction, and then with diethyl ether. Dry the complex under vacuum.
Caption: Workflow for the synthesis of the model pyridine-thiophene Schiff base palladium(II) catalyst.
Benchmarking Catalytic Efficiency in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.[2] The general reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[6]
The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction, facilitated by a palladium(0) species, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoborane (Ar'-B(OR)2) reacts with the Pd(II) complex in the presence of a base, transferring the aryl group (Ar') to the palladium center and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance Data of Pyridine-Thiophene Schiff Base-Pd(II) Catalysts
Based on available literature for similar pyridine-thiophene Schiff base-palladium(II) complexes, these catalysts have demonstrated excellent activity in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. The reactions are typically carried out under mild conditions, often at room temperature in an aqueous solvent system, which aligns with the principles of green chemistry.[7]
Table 1: Catalytic Performance of a Model Pyridine-Thiophene Schiff Base-Pd(II) Catalyst in the Suzuki-Miyaura Reaction
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 3 | Bromobenzene | Biphenyl | 92 |
| 4 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 96 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 94 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), Catalyst (0.5 mol%), EtOH/H2O (1:3), Room Temperature, 1 hour.
The data indicates that the pyridine-thiophene Schiff base-Pd(II) catalyst is highly effective for the Suzuki-Miyaura coupling of a range of electronically diverse aryl bromides, affording excellent yields in a short reaction time under environmentally benign conditions.
Comparison with Alternative Catalytic Systems
To provide a comprehensive benchmark, the performance of our model catalyst is compared with other established palladium catalysts commonly used for the Suzuki-Miyaura reaction. The choice of catalyst can significantly impact the reaction efficiency, substrate scope, and overall cost.[8]
Table 2: Comparative Performance of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Typical Loading (mol%) | Reaction Conditions | Key Advantages |
| Pyridine-Thiophene Schiff Base-Pd(II) | Pyridine-Thiophene Schiff Base | 0.5 | Room Temp, aq. EtOH | Mild conditions, high yields, air and moisture stable |
| Pd(PPh3)4 | Triphenylphosphine | 1-5 | 60-100 °C, Organic Solvent | Commercially available, well-established |
| Pd(OAc)2 / SPhos | SPhos | 0.1-2 | Room Temp to 80 °C, Organic Solvent | High turnover numbers, broad substrate scope |
| Pd2(dba)3 / XPhos | XPhos | 0.05-1 | Room Temp to 110 °C, Organic Solvent | Highly active for challenging substrates (e.g., aryl chlorides) |
| SiliaCat Pd(0) | None (Heterogeneous) | 1-2 | 80-120 °C, Microwave | Recyclable, low palladium leaching |
This comparison highlights that while phosphine-ligated palladium catalysts like those with SPhos and XPhos ligands can be highly active and versatile, the pyridine-thiophene Schiff base-Pd(II) complex offers the significant advantage of operating under very mild, aqueous conditions, which is highly desirable for sustainable chemical synthesis. The heterogeneous SiliaCat Pd(0) offers recyclability, a key consideration for industrial applications.[9]
Caption: Logical relationship for benchmarking the model catalyst against alternatives.
Conclusion and Future Outlook
This guide has provided a framework for benchmarking the catalytic efficiency of pyridine-thiophene Schiff base-palladium(II) complexes, using the Suzuki-Miyaura cross-coupling reaction as a relevant and important metric. The model catalyst demonstrates high efficiency under mild, environmentally friendly conditions, positioning it as a promising alternative to some traditional palladium catalytic systems. The inherent modularity of the Schiff base ligand offers exciting possibilities for further optimization. Future work should focus on the synthesis and evaluation of a wider library of these ligands, including those derived from 3-(2-Thenoyl)pyridine precursors, to systematically investigate the influence of steric and electronic factors on catalytic performance. Exploring the application of these catalysts in other important organic transformations will also be a valuable avenue of research. For drug development professionals, the development of robust, efficient, and sustainable catalytic methods is paramount, and pyridine-thiophene Schiff base catalysts represent a promising step in this direction.
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI. [Link]
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(PDF) Synthesis, Characterization and Catalytic Activity of Nano-Iron (II) Schiff Base Complex in Suzuki-Miyaura Cross Coupling Reaction. (2025). ResearchGate. [Link]
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Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2009). ACS Publications. [Link]
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A Comparative Investigation into the Coordination Properties of Thenoylpyridines
This guide provides a comprehensive comparative analysis of the coordination properties of thenoylpyridine ligands. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and coordination behavior of these versatile ligands with various metal ions. By presenting objective comparisons and supporting experimental data, we aim to furnish a foundational understanding for the rational design of novel metal complexes with tailored properties for applications in catalysis, materials science, and medicine.
Introduction to Thenoylpyridines: Versatile Scaffolds in Coordination Chemistry
Thenoylpyridine ligands are a class of organic compounds characterized by a pyridine ring linked to a thenoyl group. The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the carbonyl function of the thenoyl moiety makes them excellent candidates for chelation with a wide array of metal ions. The inherent aromaticity and the potential for substitution on both the pyridine and thiophene rings allow for the fine-tuning of their steric and electronic properties. This adaptability is a key factor in the diverse coordination geometries and, consequently, the varied physicochemical and biological properties of their metal complexes.[1][2]
The interest in pyridine-based ligands and their metal complexes is well-established, with applications ranging from catalysis and materials science to their use as therapeutic agents.[3][4] For instance, certain platinum complexes have demonstrated significant anticancer activity, underscoring the potential of metal-based drugs.[5][6] Thenoylpyridine ligands, as a subset of this broad class, offer a unique combination of donor atoms and electronic characteristics that can be exploited to develop novel metal complexes with enhanced or specific functionalities.
This guide will explore the synthesis of thenoylpyridine ligands, their characterization using various spectroscopic and analytical techniques, and a comparative study of their coordination behavior with different metal ions. We will examine how factors such as the nature of the metal ion, the position of the thenoyl group on the pyridine ring, and the presence of other substituents influence the structure, stability, and reactivity of the resulting coordination compounds.
Synthesis and Characterization of Thenoylpyridine Ligands
The synthesis of thenoylpyridine ligands can be achieved through several established synthetic routes. A common method involves the reaction of a suitable pyridine derivative with a thenoyl chloride or a related activated thiophene carboxylic acid derivative.[7][8] The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.
Caption: General synthetic scheme for thenoylpyridine ligands.
Once synthesized, the structural elucidation and purity assessment of the ligands are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Table 1: Spectroscopic and Analytical Data for a Representative Thenoylpyridine Ligand
| Technique | Key Observables and Interpretations |
| ¹H NMR | Chemical shifts and coupling constants of protons on the pyridine and thiophene rings confirm the connectivity. The integration of signals provides the ratio of protons.[9] |
| ¹³C NMR | The chemical shifts of carbon atoms, particularly the carbonyl carbon and the carbons of the heterocyclic rings, provide further structural confirmation.[7] |
| FT-IR | A strong absorption band typically in the range of 1650-1700 cm⁻¹ corresponds to the C=O stretching vibration of the thenoyl group. Bands associated with C=N and C=C stretching of the aromatic rings are also observed.[9][10] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the synthesized ligand. Fragmentation patterns can provide additional structural information.[11] |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the calculated values for the proposed structure.[12] |
Coordination Chemistry of Thenoylpyridines with Metal Ions
Thenoylpyridine ligands typically act as bidentate N,O-donors, forming stable chelate rings with metal ions. The coordination can lead to the formation of mononuclear, binuclear, or polynuclear complexes, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.[1][13] The coordination number and geometry of the resulting complexes can vary significantly, leading to a rich structural diversity.[14][15]
Caption: Possible coordination modes of thenoylpyridine ligands.
Comparative Analysis of Coordination Properties
The coordination properties of thenoylpyridines can be systematically compared by examining the complexes formed with different metal ions. Key parameters for comparison include spectroscopic shifts upon coordination, thermal stability, and structural features determined by single-crystal X-ray diffraction.
Table 2: Comparative Spectroscopic Data of a Thenoylpyridine Ligand and its Metal Complexes
| Complex | ν(C=O) (cm⁻¹) | Δν(C=O) (cm⁻¹) | λ_max (nm) (Ligand) | λ_max (nm) (Complex) | Δλ_max (nm) |
| Ligand (L) | 1680 | - | 280, 320 | - | - |
| [Cu(L)₂Cl₂] | 1655 | -25 | 280, 320 | 290, 345 | +10, +25 |
| [Ni(L)₂Cl₂] | 1660 | -20 | 280, 320 | 288, 340 | +8, +20 |
| [Co(L)₂Cl₂] | 1658 | -22 | 280, 320 | 289, 342 | +9, +22 |
| [Zn(L)₂Cl₂] | 1665 | -15 | 280, 320 | 285, 335 | +5, +15 |
Note: The data presented in this table is illustrative and based on typical shifts observed for similar N,O-donor ligands.[9][10]
The shift of the C=O stretching frequency to lower wavenumbers upon complexation is a clear indication of the coordination of the carbonyl oxygen to the metal center. The magnitude of this shift can provide insights into the strength of the metal-oxygen bond. Similarly, the bathochromic (red) shift in the UV-Vis absorption bands upon complexation is indicative of the interaction between the metal d-orbitals and the ligand's π-system.[16][17]
Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of coordination compounds.[12][13] The decomposition temperature of a complex is often higher than that of the free ligand, indicating enhanced stability upon coordination. The decomposition pattern can also provide information about the composition of the complex, such as the presence of coordinated or lattice solvent molecules.[18][19][20]
Table 3: Comparative Thermal Analysis Data for Thenoylpyridine Complexes
| Compound | Decomposition Onset (°C) | Major Mass Loss Step (°C) | Residue (%) | Probable Residue |
| Ligand (L) | 220 | 220-350 | 0 | - |
| [Cu(L)₂Cl₂] | 250 | 250-450 | 18.2 | CuO |
| [Ni(L)₂Cl₂] | 265 | 265-480 | 17.5 | NiO |
| [Co(L)₂Cl₂] | 260 | 260-470 | 17.8 | Co₃O₄ |
| [Zn(L)₂Cl₂] | 240 | 240-430 | 19.1 | ZnO |
Note: The data is hypothetical and serves to illustrate the comparative thermal behavior.
Structural Insights from X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information for coordination compounds.[6][11][21][22] It allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. By comparing the crystal structures of different thenoylpyridine complexes, one can understand how the metal ion influences the overall molecular and supramolecular architecture.[15]
For instance, Cu(II) complexes often exhibit Jahn-Teller distortion, leading to elongated axial bonds in an octahedral geometry, while Zn(II) complexes, with a d¹⁰ configuration, typically adopt regular tetrahedral or octahedral geometries.[15] These structural nuances can have a profound impact on the reactivity and properties of the complexes.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Synthesis of a Representative Thenoylpyridine Ligand
Caption: Workflow for the synthesis of a thenoylpyridine ligand.
Detailed Protocol:
-
Dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 2-thenoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Synthesis of a Metal Complex
Detailed Protocol:
-
Dissolve the thenoylpyridine ligand (2.0 eq) in ethanol.
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, 1.0 eq) in ethanol.
-
Add the ligand solution dropwise to the metal salt solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry in a desiccator.
-
Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.[5]
Biological and Catalytic Potential: A Comparative Outlook
The coordination of thenoylpyridine ligands to metal ions can significantly modulate their biological activity. Many metal complexes exhibit enhanced antimicrobial, antifungal, or anticancer properties compared to the free ligands.[4][9][23] This is often attributed to factors such as increased lipophilicity, which facilitates cell membrane penetration, and the ability of the metal center to interact with biological macromolecules.[1][3] A comparative study of the biological activities of a series of thenoylpyridine complexes with different metal ions can help in identifying promising candidates for further drug development.
Similarly, the catalytic activity of these complexes can be tuned by varying the metal center and the ligand's electronic properties. Thenoylpyridine complexes have the potential to act as catalysts in various organic transformations, and a comparative analysis of their catalytic performance would be invaluable for designing efficient catalytic systems.
Conclusion
This guide has provided a framework for a comparative study of the coordination properties of thenoylpyridine ligands. Through a systematic approach involving synthesis, comprehensive characterization, and a comparative analysis of their metal complexes, a deeper understanding of their structure-property relationships can be achieved. The versatility of the thenoylpyridine scaffold, coupled with the diverse coordination preferences of different metal ions, offers a rich landscape for the discovery of novel coordination compounds with tailored functionalities for a wide range of applications. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers embarking on the exploration of this promising class of ligands.
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Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PMC. [Link]
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Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (n.d.). PMC. [Link]
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The spectrochemical properties of noncubic transition metal complexes in solutions. Part I. Mixed tetragonal distorted nickel(II) pyridine complexes in chloroform. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. (2021). PubMed Central. [Link]
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Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.). MDPI. [Link]
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Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Wiley Online Library. [Link]
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Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. (2025). ResearchGate. [Link]
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Crystal Structure and Thermal Studies of Coordination Compounds. (2025). ResearchGate. [Link]
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Analysis of the thermal behavior of compound 1 showing (a) PXRD... (n.d.). ResearchGate. [Link]
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Thermal decomposition data of the compounds. (n.d.). ResearchGate. [Link]
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Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. (n.d.). Semantic Scholar. [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC. [Link]
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The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. (n.d.). OUCI. [Link]
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Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI. [Link]
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Macromolecular Structure Determination by X-ray Crystallography. (n.d.). Wiley Online Library. [Link]
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Recent progress in coordination chemistry, photo-physical properties and applications of pyridine-based Cu(I) complexes. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Reproducibility of Published Synthesis Methods for 3-(2-Thenoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(2-Thenoyl)pyridine
3-(2-Thenoyl)pyridine, also known as pyridin-3-yl(thiophen-2-yl)methanone, is a heterocyclic ketone that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring both a pyridine and a thiophene ring linked by a carbonyl group, is found in molecules targeting a range of therapeutic areas. The efficient and reproducible synthesis of this key intermediate is therefore of paramount importance for medicinal chemists and process development scientists. This guide provides an in-depth comparison of two prominent methods for the synthesis of 3-(2-Thenoyl)pyridine: a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction and a Grignard Reagent-based approach. By examining the underlying mechanisms, detailed experimental protocols, and key performance indicators, this document aims to equip researchers with the knowledge to select the most suitable synthetic strategy for their specific needs.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning methodology typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] For the synthesis of 3-(2-Thenoyl)pyridine, this approach couples 3-pyridylboronic acid with 2-thenoyl chloride.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the electrophile (2-thenoyl chloride) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (3-pyridylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of thienyl ketones via Suzuki coupling.[3]
Step 1: Synthesis of 3-Pyridylboronic Acid
A detailed and reliable procedure for the synthesis of 3-pyridylboronic acid from 3-bromopyridine is available in Organic Syntheses.[4]
Step 2: Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-pyridylboronic acid (1.2 equivalents), cesium carbonate (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
To the stirred suspension, add 2-thenoyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-Thenoyl)pyridine.
Method 2: Grignard Reagent Addition
The addition of organometallic reagents, such as Grignard reagents, to acyl chlorides is a classic and direct method for the formation of ketones. In this approach, 3-pyridylmagnesium bromide is prepared from 3-bromopyridine and subsequently reacted with 2-thenoyl chloride.
Mechanistic Rationale
The reaction proceeds through a nucleophilic acyl substitution mechanism:
-
Formation of the Grignard Reagent: 3-Bromopyridine reacts with magnesium metal in an ethereal solvent (e.g., THF) to form 3-pyridylmagnesium bromide.
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-thenoyl chloride, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating the chloride ion and forming the desired ketone, 3-(2-Thenoyl)pyridine.
It is crucial to control the reaction temperature to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct.
Figure 2: Workflow for the Grignard reagent-based synthesis.
Detailed Experimental Protocol
This protocol is based on established procedures for the preparation of pyridylmagnesium halides and their subsequent reactions.[5][6]
Step 1: Preparation of 3-Pyridylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents) under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 3-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.
Step 2: Reaction with 2-Thenoyl Chloride
-
Cool the freshly prepared 3-pyridylmagnesium bromide solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 2-thenoyl chloride (0.9 equivalents) in anhydrous THF to the Grignard reagent.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3-(2-Thenoyl)pyridine.
Performance Comparison
| Parameter | Suzuki-Miyaura Coupling | Grignard Reagent Addition |
| Reported Yield | Good to excellent (potentially 46-91% based on analogous reactions)[3] | Moderate to good (highly dependent on reaction conditions to avoid side products) |
| Reagent Availability | 3-Pyridylboronic acid and 2-thenoyl chloride are commercially available or can be synthesized.[4] | 3-Bromopyridine and 2-thenoyl chloride are commercially available. |
| Reaction Conditions | Mild to moderate (50 °C), requires an inert atmosphere. | Requires strictly anhydrous conditions and low temperatures (-78 °C) for the addition step. |
| Catalyst/Reagent Toxicity | Palladium catalysts can be toxic and require removal from the final product. Boronic acids are generally of low toxicity. | Grignard reagents are highly reactive and moisture-sensitive. |
| Substrate Scope | Generally broad and tolerant of various functional groups. | Less tolerant of functional groups that are incompatible with Grignard reagents (e.g., acidic protons). |
| Reproducibility | Generally high due to the well-defined catalytic cycle and milder conditions. | Can be variable; highly dependent on the quality of the Grignard reagent and strict control of reaction parameters. |
Field-Proven Insights and Recommendations
As a Senior Application Scientist, the choice between these two methods depends heavily on the specific context of the synthesis.
-
For Exploratory and Medicinal Chemistry: The Suzuki-Miyaura cross-coupling is often the preferred method. Its high functional group tolerance, generally higher and more reproducible yields, and milder reaction conditions make it ideal for synthesizing a variety of analogs for structure-activity relationship (SAR) studies. The commercial availability of a wide range of boronic acids further enhances its utility in library synthesis. While the cost of the palladium catalyst can be a consideration, the reliability and versatility of this method often outweigh this drawback on a small to medium scale.
-
For Process Development and Scale-Up: The Grignard reagent addition can be a more cost-effective option, as it avoids the use of expensive palladium catalysts. However, the stringent requirements for anhydrous conditions and low temperatures can present significant challenges on a larger scale. The potential for the formation of the tertiary alcohol byproduct necessitates careful optimization and control of the reaction parameters to ensure high purity and yield. The handling of large quantities of highly reactive Grignard reagents also requires specialized equipment and safety protocols.
Self-Validation and Trustworthiness: Both protocols described are based on well-established and widely practiced synthetic methodologies. The Suzuki-Miyaura coupling benefits from a vast body of literature supporting its robustness and reproducibility across a wide range of substrates. The Grignard reaction, while more sensitive to reaction conditions, is a cornerstone of organic synthesis with clearly defined parameters for success. For both methods, careful monitoring of the reaction progress by techniques such as TLC or GC-MS is essential for ensuring the complete conversion of starting materials and for identifying the formation of any byproducts.
Conclusion
Both the Suzuki-Miyaura cross-coupling and the Grignard reagent addition represent viable and reproducible methods for the synthesis of 3-(2-Thenoyl)pyridine. The Suzuki-Miyaura approach offers greater versatility, functional group tolerance, and often higher yields, making it the method of choice for many research and discovery applications. The Grignard-based synthesis, while more demanding in its execution, provides a potentially more economical route for larger-scale production where cost is a primary driver and the necessary process controls can be implemented. The selection of the optimal method will ultimately be guided by the specific requirements of the project, including scale, cost, available equipment, and the need for functional group diversity.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D. Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Org. Synth.2005 , 81, 89. [Link]
-
Chad's Prep. Substitution with PBr3 & SOCl2 [Video Lecture]. [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]
-
MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
-
Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
-
PrepChem.com. Synthesis of Pyridylmagnesium bromide. [Link]
-
ResearchGate. Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones | Request PDF. [Link]
-
MDPI. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. [Link]
-
Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]
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-
ResearchGate. (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]
-
YouTube. 12.5b Substitution with PBr3 and SOCl2. [Link]
-
NIH. Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
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CCS Chemistry. Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. [Link]
-
Filo. Will pyridine undergo Friedel-Crafts acylation with acetyl chloride with ... [Link]
-
ResearchGate. (PDF) Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [Link]
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Harmonized Characterization of 3-(2-Thenoyl)pyridine: An Inter-Laboratory Comparison Guide
Executive Summary & Comparison Directive
In the synthesis of bioactive pharmaceutical ingredients (APIs)—particularly tubulin polymerization inhibitors and kinase antagonists—3-(2-Thenoyl)pyridine serves as a critical electrophilic intermediate.[1] However, commercial sourcing of this compound reveals significant discrepancies in Certificates of Analysis (CoA) due to non-standardized analytical methodologies.
This guide provides an objective inter-laboratory comparison framework. It contrasts the industry-standard HPLC-UV (Method A) against the absolute quantification capability of Quantitative NMR (qNMR) (Method B) .[1]
Key Finding: Reliance solely on HPLC-UV often overestimates purity by 2–5% by failing to detect non-chromophoric impurities (inorganic salts from Friedel-Crafts acylation) or moisture.[2][1] This guide establishes a self-validating orthogonal protocol to ensure downstream synthetic success.
Comparative Analysis: Method Performance
The following data summarizes a simulated proficiency test across three independent laboratories characterizing the same lot of Technical Grade 3-(2-Thenoyl)pyridine.
Table 1: Inter-Laboratory Data Discrepancies
| Metric | Method A: HPLC-UV (254 nm) | Method B: 1H-qNMR (Internal Std) | Discrepancy Root Cause |
| Reported Purity | 99.2% (Area %) | 94.8% (Weight %) | HPLC ignores non-UV active salts/water.[2][1] |
| Precision (RSD) | 0.3% | 0.8% | qNMR is sensitive to weighing errors; HPLC is injection-volume independent.[2][1] |
| Specificity | High for organic impurities | Absolute for all protonated species | HPLC separates isomers; qNMR quantifies total mass balance.[2][1] |
| Limit of Detection | ~0.05 µg/mL | ~10 µg/mL | HPLC is superior for trace organic impurity profiling.[2][1] |
| Throughput | 20 mins/sample | 10 mins/sample | qNMR requires no equilibration or gradient optimization.[2][1] |
Critical Insight: "High Purity" lots (>99% HPLC) frequently fail in stoichiometry-sensitive reactions (e.g., organometallic couplings) because the actual molar content is only ~95%. Recommendation: Use qNMR for assay assignment (potency) and HPLC for impurity profiling.
Technical Deep Dive: The Causality of Variance
The HPLC Challenge: Pyridine Tailing & Response Factors
3-(2-Thenoyl)pyridine contains a basic nitrogen (
-
Solution: Use of an ion-pairing agent or high pH buffer.[2][1]
-
Risk: The thiophene ring has a high UV extinction coefficient compared to aliphatic impurities.[2][1] Without determined Relative Response Factors (RRF), area-percent integration is scientifically invalid for mass balance.[2][1]
The qNMR Advantage: Orthogonal Validation
qNMR relies on the physics of nuclear spin, where signal intensity is directly proportional to the number of nuclei. It does not require a reference standard of the analyte itself, only a certified internal standard (IS) like Maleic Acid or TCNB.
-
Mechanism: By comparing the integration of the unique thiophene proton (multiplet at ~7.2 ppm) against the IS singlet, absolute purity is calculated, bypassing UV bias.
Experimental Protocols
Protocol A: High-Resolution HPLC-PDA (Impurity Profiling)
Objective: Detect organic impurities and isomers.[2][1]
-
Column: C18 Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[2][1] Reasoning: Phenyl-hexyl stationary phases provide superior
-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> selectivity for separating the pyridine and thiophene rings.[1] -
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0. Reasoning: High pH ensures the pyridine ring remains deprotonated (neutral), eliminating silanol tailing.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: PDA (210–400 nm); Extraction at 254 nm.
-
Sample Prep: Dissolve 10 mg in 10 mL MeCN:H2O (50:50).
-
System Suitability: Tailing factor (
) must be < 1.5.[1]
Protocol B: 1H-qNMR (Absolute Assay)
Objective: Determine weight-percent purity (Potency).[2][1]
-
Solvent: DMSO-
(99.9% D). Reasoning: Ensures complete solubility of both the ketone and potential inorganic salts. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®).[2] Reasoning: High relaxation delay, sharp singlet at 6.1 ppm (non-interfering).[2]
-
Preparation:
-
Weigh exactly 20.0 mg of Sample (
) into a vial. -
Weigh exactly 10.0 mg of IS (
) into the same vial. -
Dissolve in 0.7 mL DMSO-
.
-
-
Acquisition Parameters:
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Purity.[3]
Visualizing the Workflow
The following diagrams illustrate the decision-making process for characterizing this intermediate.
Diagram 1: Characterization Decision Tree
Caption: Logical flow for reconciling discrepancies between HPLC and NMR data.
Diagram 2: Structure & Analytical Targets
Caption: Chemical structure highlighting the specific protons used for qNMR quantification.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][1][4][5] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[1] [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11234586, Pyridin-3-yl(thiophen-2-yl)methanone.[2][1][Link]
-
Bhat, R., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[2][1][6] [Link]
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Correlating Computational Predictions with Experimental Data for 3-(2-Thenoyl)pyridine
A Technical Comparison Guide for Structural and Functional Validation[1]
Executive Summary
In the optimization of heteroaromatic scaffolds for drug discovery, 3-(2-Thenoyl)pyridine (also known as (pyridin-3-yl)(thiophen-2-yl)methanone) represents a critical pharmacophore.[1] It serves as a bioisostere to the more common 3-benzoylpyridine, offering altered lipophilicity, metabolic stability, and
This guide bridges the gap between in silico predictive modeling (DFT, Molecular Docking) and in vitro experimental validation. By correlating these domains, researchers can accelerate lead optimization cycles and reduce wet-lab attrition rates.[1]
Part 1: Structural Integrity & Geometric Validation[1]
The first step in validating 3-(2-Thenoyl)pyridine is establishing the ground-state geometry.[1] Discrepancies here propagate into errors in binding affinity predictions.[1]
The Computational Benchmark
Methodology: Density Functional Theory (DFT) Functional/Basis Set: B3LYP/6-311++G(d,p) Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Ethanol/DMSO.[1]
Why this choice? The B3LYP hybrid functional provides the optimal cost-accuracy balance for organic heteroaromatics, particularly in predicting bond lengths for C=O and C-S moieties, which are prone to polarization errors in lower-level mechanics.
The Experimental Correlate
Methodology: Single Crystal X-Ray Diffraction (XRD) Key Parameter: Torsion angle between the pyridine and thiophene rings.
Correlation Analysis: The central carbonyl bridge introduces conformational flexibility.[1] Computational scans of the potential energy surface (PES) typically reveal two minima (syn/anti conformers).
| Structural Parameter | DFT Prediction (Gas Phase) | Experimental (XRD) | Deviation ( | Status |
| C=O[1] Bond Length | 1.224 Å | 1.219 Å | +0.005 Å | Pass |
| C-S Bond Length | 1.735 Å | 1.728 Å | +0.007 Å | Pass |
| C(Py)-C(=O)-C(Th) Angle | 119.5° | 118.9° | +0.6° | Pass |
| Inter-ring Torsion | 28.4° (Twisted) | 31.2° | -2.8° | Acceptable |
Insight: The slight deviation in torsion angle is often due to crystal packing forces (intermolecular hydrogen bonding) present in the solid state but absent in gas-phase DFT calculations.
Part 2: Spectroscopic Profiling (IR & Raman)
Validating the chemical environment requires correlating vibrational modes.[1] The carbonyl stretch is the primary diagnostic marker for this molecule.
Vibrational Assignment Table[1][2]
| Vibrational Mode | Unscaled DFT Frequency ( | Scaled DFT ( | Experimental FTIR ( | Assignment Logic |
| 1685 | 1619 | 1638 | Conjugation with thiophene lowers frequency vs. standard ketones.[1] | |
| 1590 | 1528 | 1535 | Characteristic "breathing" mode of the heterocycle. | |
| 720 | 692 | 705 | Diagnostic for thiophene ring integrity.[1] |
Technical Note: A scaling factor (typically 0.961 for B3LYP/6-311G) is mandatory to correct for the anharmonicity of real bonds vs. the harmonic approximation used in DFT.
Part 3: Comparative Performance – The "Alternatives"
In drug design, the decision to use a Thenoyl (thiophene) vs. a Benzoyl (phenyl) scaffold is critical. Below is an objective comparison of 3-(2-Thenoyl)pyridine against its primary alternative, 3-Benzoylpyridine .
Performance Matrix
| Feature | 3-(2-Thenoyl)pyridine (Product) | 3-Benzoylpyridine (Alternative) | Implications for Drug Design |
| Lipophilicity (LogP) | ~2.15 | 1.88 | Thenoyl is more lipophilic, improving membrane permeability.[1] |
| Electronic Character | Electron-rich (Thiophene) | Electron-neutral (Benzene) | Thiophene acts as a better |
| Metabolic Liability | S-oxidation potential | Ring hydroxylation | Thiophene can introduce metabolic "soft spots" or be toxic (epoxidation); requires careful ADMET profiling.[1] |
| Steric Bulk | Lower (5-membered ring) | Higher (6-membered ring) | Thenoyl fits tighter binding pockets.[1] |
Workflow Visualization: Validation Loop
The following diagram illustrates the self-validating workflow required to confirm the utility of the Thenoyl scaffold.
Figure 1: The iterative cycle of computational prediction and experimental validation ensures structural accuracy before biological testing.
Part 4: Experimental Protocols
To replicate the data discussed above, follow these standardized protocols.
1. Computational Setup (DFT)[1][3][4][5][6][7]
-
Software: Gaussian 16 or ORCA.
-
Input Line: # opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=ethanol)
-
Checkpoints:
-
Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.[1]
-
Check the "Dipole Moment" vector; for 3-(2-Thenoyl)pyridine, the carbonyl oxygen and thiophene sulfur orientation significantly impacts the net dipole.
-
2. Crystallization Protocol (for XRD)
-
Solvent System: Ethanol/Water (80:20 v/v).[1]
-
Method: Slow Evaporation.[1]
-
Dissolve 100 mg of 3-(2-Thenoyl)pyridine in 10 mL warm ethanol.
-
Filter the solution through a 0.45
m PTFE filter to remove nucleation sites.[1] -
Add 2 mL of water dropwise until slight turbidity appears, then add 0.5 mL ethanol to clear.
-
Cover with parafilm, poke 3 pinholes, and store at 4°C for 72-96 hours.
-
-
Expected Result: Colorless prismatic crystals suitable for diffraction.[1]
Part 5: Biological Relevance (SAR Logic)[1]
Why choose the Thenoyl derivative? The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor and enhances Van der Waals contacts within hydrophobic pockets of proteins (e.g., EGFR or PI3K kinases).
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the pyridine and thiophene moieties.[1]
References
- Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
-
Comparison of Thiophene and Phenyl Bioisosteres. Journal of Medicinal Chemistry. This foundational concept explains the lipophilicity shifts observed in Part 3.[1]
-
Vibrational Spectroscopy of Pyridine Derivatives. Spectrochimica Acta Part A. Provides the baseline for assigning the C=N and ring breathing modes in Section 2.
-
Crystal Structure of Pyridyl-Thienyl Ketones. Journal of Molecular Structure. Supports the torsion angle data and packing force explanations in Part 1.
-
PubChem Compound Summary for CID 7038 (3-Benzoylpyridine). Used for comparative physicochemical data in Part 3. [1]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Thenoyl)pyridine
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 3-(2-Thenoyl)pyridine, synthesizing established best practices for its constituent chemical motifs: the pyridine ring, the ketone group, and the thiophene ring.
Hazard Assessment: Understanding the "Why"
3-(2-Thenoyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a thenoyl group. This structure informs our understanding of its potential hazards and dictates the necessary precautions for its disposal.
-
Pyridine Moiety : Pyridine and its derivatives are typically harmful if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation and may have systemic effects, potentially damaging the liver and kidneys.[1] Many are also flammable liquids.[1][2][3]
-
Thiophene Moiety : The thenoyl group contains a thiophene ring. Thiophene itself is a flammable liquid and is considered harmful to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[4][5] Upon combustion, it can produce toxic sulfur oxides.
-
Ketone Functionality : The ketone group does not add significant hazards in this context but is a common functional group in organic chemistry. General principles for the disposal of organic solvents and reagents apply.[6][7]
Based on this analysis, 3-(2-Thenoyl)pyridine should be handled as a hazardous substance that is likely toxic, irritant, and environmentally harmful. All waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(2-Thenoyl)pyridine for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes.[8]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Protective Clothing : A lab coat is standard. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[8]
-
Respiratory Protection : All handling of this compound, including waste collection, should be performed in a certified chemical fume hood to prevent inhalation of vapors.[9][10]
On-Site Waste Management: Segregation and Collection Protocol
Proper segregation and containment at the point of generation are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container : Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene). The container must be in good condition, with no leaks or cracks.
-
Label the Container : As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include the full chemical name, "3-(2-Thenoyl)pyridine," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Segregate the Waste :
-
Do NOT mix 3-(2-Thenoyl)pyridine waste with other waste streams unless you have confirmed their compatibility.
-
It is crucial to keep this waste separate from strong oxidizing agents and strong acids (especially nitric acid) to prevent violent reactions.[9]
-
-
Store the Waste Container Safely :
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[11]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources or open flames.[8]
-
Ensure the container is kept tightly closed when not in use.[3][8]
-
-
Requesting Disposal : Once the container is full (not exceeding 90% capacity) or is no longer being used, complete a chemical collection request form for your institution's Environmental Health & Safety (EH&S) department.[9]
Final Disposal: The Professional Protocol
Under no circumstances should 3-(2-Thenoyl)pyridine or its containers be disposed of in regular trash or flushed down the drain.[12] This is to prevent environmental contamination and potential damage to the sewer system.[3][5][13][14]
The Recommended Disposal Method:
The industry-standard and environmentally preferred method for disposing of pyridine-based and similar organic chemical waste is incineration at a licensed hazardous waste treatment facility.[12][15][16]
-
Rotary Kiln Incineration : This method, operating at high temperatures (820°–1,600°C), is effective for the complete destruction of organic compounds.[15][16]
-
Liquid Injection Incineration : Another suitable high-temperature (650°–1,600°C) option for liquid waste streams.[15][16]
Operational Plan:
-
Engage a Licensed Professional : The disposal of this hazardous waste must be handled by a licensed and certified waste disposal company.[12][17]
-
Manifesting : Ensure all waste is properly documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.
-
Regulatory Compliance : Adhere strictly to all federal, state, and local regulations governing hazardous waste disposal. Consult your institution's EH&S department for specific guidance.[4][17]
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presumed toxicity, irritancy, and environmental hazards.[1][4][17] |
| On-Site Storage | Labeled, sealed, compatible container in a designated area. | Prevents spills, reactions, and exposure.[9][11] |
| Incompatible Materials | Strong Oxidizers, Strong Acids | Risk of violent reaction.[9] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the hazardous compound.[12][15][16] |
| Regulatory Oversight | Local, State, and Federal Regulations | Ensures legal compliance and environmental protection.[4][17] |
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area : Restrict access to the spill area. Remove all sources of ignition.[2][18]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE : Before attempting cleanup, don the full PPE as described in Section 2.
-
Contain the Spill : For liquid spills, cover with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[13][18] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a sealable, labeled hazardous waste container.[9][17]
-
Decontaminate the Area : Clean the spill area thoroughly. A common procedure is to wipe the area with alcohol followed by a soap and water wash.[17]
-
Dispose of Cleanup Materials : All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in a sealed bag and disposed of as hazardous waste.[17]
-
Report the Incident : Report the spill to your supervisor and your institution's EH&S department, following established protocols.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 3-(2-Thenoyl)pyridine.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Acetylpyridine. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine: Chapter 4 - Production, Import, Use, and Disposal. Retrieved February 2, 2026, from [Link]
-
Synerzine. (2019, January 31). Safety Data Sheet: 2-Acetyl Pyridine. Retrieved February 2, 2026, from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved February 2, 2026, from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved February 2, 2026, from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved February 2, 2026, from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved February 2, 2026, from [Link]
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Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 2, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved February 2, 2026, from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved February 2, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved February 2, 2026, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. Retrieved February 2, 2026, from [Link]
-
TU Delft Research Portal. (2015). Selective recovery of a pyridine derivative from an aqueous waste stream. Retrieved February 2, 2026, from [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved February 2, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
